MurA-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H23ClN2O5S |
|---|---|
Molecular Weight |
523.0 g/mol |
IUPAC Name |
tert-butyl 2-[5-(4-chlorophenyl)furan-2-yl]-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H23ClN2O5S/c1-14-5-10-17-20(13-14)36-26(29-17)30-22(21(23(31)24(30)32)25(33)35-27(2,3)4)19-12-11-18(34-19)15-6-8-16(28)9-7-15/h5-13,22,31H,1-4H3 |
InChI Key |
UTUPTWFKEREEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)OC(C)(C)C)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Foundational & Exploratory
MurA-IN-3: A Technical Overview of Discovery and Synthesis of MurA Inhibitors
A Note on the Designation "MurA-IN-3": Extensive literature searches did not yield specific information on a compound designated "this compound." Therefore, this technical guide will provide a comprehensive overview of the discovery, synthesis, and evaluation of inhibitors targeting the MurA enzyme, a critical component in bacterial cell wall biosynthesis. The principles and methodologies described herein are directly applicable to the research and development of novel MurA inhibitors.
Introduction to MurA as a Therapeutic Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step in peptidoglycan biosynthesis.[1] Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic stress.[2] The absence of a homologous enzyme in humans makes MurA an attractive and selective target for the development of novel antibacterial agents.[3] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death.[1][4] The well-known antibiotic fosfomycin, for example, acts by covalently inhibiting MurA.[4][5]
Discovery of MurA Inhibitors: Strategies and Methodologies
The discovery of novel MurA inhibitors employs a variety of techniques, from traditional screening to modern computational approaches.
High-Throughput Screening (HTS)
High-throughput screening of large chemical libraries is a common strategy to identify novel MurA inhibitors. This method involves testing thousands of compounds in a biochemical assay to measure their ability to inhibit MurA activity. For instance, HTS led to the identification of the cyclic disulfide RWJ-3981, the purine analog RWJ-140998, and the pyrazolopyrimidine RWJ-110192 as potent MurA inhibitors.[6]
Virtual Screening
Computational methods, such as molecular docking-based virtual screening, have become powerful tools in the search for new inhibitors. This approach involves computationally screening large databases of compounds to predict their binding affinity to the MurA active site. One such study screened 1.412 million compounds and identified several potential inhibitors, including 2-Amino-5-bromobenzimidazole (S17) and 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1), which were subsequently validated experimentally.[7][8]
Fragment-Based Screening and Natural Product Screening
Screening of fragment libraries and natural product libraries has also yielded promising MurA inhibitors. Flavonoids, a class of natural products, have been identified as reversible, time-dependent inhibitors of MurA.[9][10] For example, orientin and quercetin-3-O-D-glucuronide have been shown to inhibit the MurA enzyme from Fusobacterium nucleatum.[11]
Synthesis of MurA Inhibitors
The synthesis of MurA inhibitors is highly dependent on the specific chemical scaffold. As a representative example, the synthesis of pyrrolidinedione-based MurA inhibitors, a novel class of reversible inhibitors, would typically involve multi-step organic synthesis protocols. While the specific synthesis for "this compound" is unknown, a general workflow for a hypothetical pyrrolidinedione analog is presented below.
General Synthetic Workflow for Pyrrolidinedione-Based MurA Inhibitors:
Caption: Generalized synthetic workflow for pyrrolidinedione-based MurA inhibitors.
Experimental Protocols
MurA Enzyme Inhibition Assay
This assay is fundamental to determining the inhibitory activity of a compound against the MurA enzyme.
Principle: The activity of MurA is measured by detecting the release of inorganic phosphate (Pi) from the reaction of its substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP). The amount of Pi released is inversely proportional to the inhibitory activity of the test compound.
Protocol:
-
Reagents and Buffers:
-
MurA enzyme (recombinant, purified)
-
UNAG solution
-
PEP solution
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
-
Procedure:
-
Add the assay buffer, MurA enzyme, and the test compound (or vehicle control) to a microplate well.
-
Incubate the mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrates UNAG and PEP.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Materials:
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound serially diluted in CAMHB
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
In a 96-well plate, add the bacterial inoculum to wells containing serial dilutions of the test compound.
-
Include positive (no compound) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth.
-
Data Presentation
The following tables summarize the inhibitory activities of various classes of MurA inhibitors reported in the literature.
Table 1: In Vitro MurA Enzyme Inhibition Data
| Compound Class | Example Compound | Target Organism | IC50 (µM) | Reference |
| Phosphonates | Fosfomycin | E. coli | 8.8 | [6] |
| Cyclic Disulfides | RWJ-3981 | E. coli | 0.2-0.9 | [6] |
| Pyrrolidinediones | Compound 46 | E. coli | 4.5 | [3] |
| Flavonoids | Ampelopsin | E. coli | 0.48 | [9] |
| Benzimidazoles | 2-Amino-5-bromobenzimidazole | L. innocua, E. coli | - | [8] |
Table 2: Antibacterial Activity of Selected MurA Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| RWJ-3981 | S. aureus | 4-32 | [6] |
| RWJ-140998 | S. aureus | 4-32 | [6] |
| RWJ-110192 | S. aureus | 4-32 | [6] |
| 2-Amino-5-bromobenzimidazole | L. innocua, E. coli | 500 | [8] |
| Albendazole | E. coli | 62.5 | [8] |
| Diflunisal | E. coli | 62.5 | [8] |
Visualizations
MurA Signaling Pathway
The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the central role of the MurA enzyme.
Caption: Cytoplasmic stage of peptidoglycan biosynthesis, initiated by the MurA enzyme.
Experimental Workflow for MurA Inhibitor Discovery
The diagram below outlines a typical workflow for the discovery and initial characterization of novel MurA inhibitors.
Caption: A general workflow for the discovery and validation of MurA inhibitors.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Target Validation of MurA Inhibitors in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a critical and validated target for the development of novel antibacterial agents. MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that is absent in humans, making it an attractive target for selective inhibition. This technical guide provides an in-depth overview of the target validation of MurA inhibitors, with a focus on a representative inhibitor, herein referred to as MurA-IN-X, to illustrate the key concepts and methodologies. This document summarizes quantitative data, details experimental protocols for key assays, and provides visualizations of relevant pathways and workflows to aid researchers in the discovery and development of new MurA-targeting antibiotics.
Introduction: MurA as a Key Antibacterial Target
The bacterial cell wall is crucial for maintaining cell integrity and shape, making its biosynthetic pathway an excellent target for antibiotics.[1] The MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) is a key player in the initial cytoplasmic stage of peptidoglycan synthesis.[1] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate-N-acetylglucosamine (UNAG).[2] This enzymatic step is essential for bacterial survival, and its inhibition leads to cell lysis and death.[3] MurA is conserved across a wide range of both Gram-positive and Gram-negative bacteria, suggesting that its inhibitors could have broad-spectrum activity.[1][4] The absence of a human homologue further enhances its appeal as a drug target, minimizing the potential for off-target toxicity in patients.[1]
Peptidoglycan Biosynthesis Pathway and MurA Inhibition
The synthesis of peptidoglycan is a complex process that begins in the cytoplasm. The MurA-catalyzed reaction is the first committed step in this pathway. The product of this reaction, UDP-N-acetylglucosamine-enolpyruvate (UNAGEP), is subsequently reduced by the MurB enzyme to UDP-N-acetylmuramic acid (UNAM), a precursor for the pentapeptide chain of peptidoglycan.
Figure 1. Simplified diagram of the initial steps of the peptidoglycan biosynthesis pathway, highlighting the inhibitory action of MurA-IN-X on the MurA enzyme.
Quantitative Assessment of MurA-IN-X Activity
The validation of a MurA inhibitor requires rigorous quantitative assessment of its activity at both the enzymatic and cellular levels. This section presents representative data for a hypothetical MurA inhibitor, MurA-IN-X.
In Vitro Enzyme Inhibition
The inhibitory potency of MurA-IN-X against purified MurA enzyme from both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria is determined using an enzyme inhibition assay. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.
Table 1: In Vitro MurA Enzyme Inhibition by MurA-IN-X
| Enzyme Source | Inhibitor | IC50 (µM) |
| Escherichia coli MurA | MurA-IN-X | 5.1 ± 0.4 |
| Staphylococcus aureus MurA | MurA-IN-X | 2.8 ± 0.3 |
| Escherichia coli MurA | Fosfomycin (control) | 8.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Antibacterial Activity
The whole-cell antibacterial activity of MurA-IN-X is evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Table 2: Minimum Inhibitory Concentrations (MICs) of MurA-IN-X against various bacterial strains.
| Bacterial Strain | Gram Stain | Inhibitor | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | MurA-IN-X | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | MurA-IN-X | 8 |
| Escherichia coli ATCC 25922 | Negative | MurA-IN-X | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | MurA-IN-X | 32 |
| Staphylococcus aureus ATCC 29213 | Positive | Fosfomycin | 2 |
| Escherichia coli ATCC 25922 | Negative | Fosfomycin | 4 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of MurA inhibitors.
MurA Enzyme Inhibition Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. The amount of Pi is quantified colorimetrically using a malachite green-based reagent.
Workflow for MurA Enzyme Inhibition Assay
Figure 2. Experimental workflow for the MurA enzyme inhibition assay using the malachite green method.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of MurA enzyme in assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Prepare 10X stock solutions of UNAG and PEP in assay buffer.
-
Prepare serial dilutions of MurA-IN-X in DMSO or another suitable solvent. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Setup (96-well plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 2.5 µL of the MurA-IN-X dilutions to the test wells. Add 2.5 µL of DMSO to the positive control (no inhibition) and negative control (no enzyme) wells.
-
Add 25 µL of the 2X MurA enzyme stock solution to the test and positive control wells. Add 25 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Prepare a 2X substrate mix containing UNAG and PEP in assay buffer.
-
Add 50 µL of the 2X substrate mix to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of MurA-IN-X relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[8]
Workflow for Broth Microdilution MIC Assay
Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Protocol:
-
Preparation:
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a stock solution of MurA-IN-X in a suitable solvent.
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of MurA-IN-X in CAMHB. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.[8]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[9]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of MurA-IN-X that completely inhibits visible bacterial growth.
-
In Vivo Target Validation
Demonstrating the efficacy of a MurA inhibitor in a relevant animal model of infection is a critical step in target validation. These studies help to establish a link between the in vitro activity and in vivo therapeutic potential.
Animal Models of Infection
Various animal models can be used to evaluate the in vivo efficacy of antibacterial agents.[10] The choice of model depends on the target pathogen and the type of infection being studied. Common models include:
-
Mouse septicemia model: Used to assess the ability of a compound to protect against a systemic bacterial infection.
-
Mouse thigh infection model: A localized infection model used to evaluate the effect of an antibiotic on bacterial burden in a specific tissue.
-
Rabbit tissue cage model: A model for chronic abscess infections.[10]
In Vivo Efficacy Study Design (Conceptual)
Figure 4. A generalized workflow for an in vivo efficacy study of an antibacterial compound.
Conclusion
The bacterial enzyme MurA remains a highly attractive and validated target for the discovery of novel antibiotics. A systematic approach to target validation, encompassing robust in vitro enzymatic and cellular assays, coupled with well-designed in vivo efficacy studies, is crucial for the successful development of new MurA inhibitors. The methodologies and representative data presented in this guide are intended to provide a framework for researchers engaged in the preclinical development of these much-needed antibacterial agents. The continued exploration of novel chemical scaffolds targeting MurA holds significant promise in the ongoing battle against antibiotic resistance.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking studies of MurA inhibitor with mdr gram negative pathogens | International Journal of Development Research (IJDR) [journalijdr.com]
- 5. journals.asm.org [journals.asm.org]
- 6. eubopen.org [eubopen.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. protocols.io [protocols.io]
- 9. goldbio.com [goldbio.com]
- 10. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the MurA Enzyme Binding Site for Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The MurA enzyme, a key player in the biosynthesis of bacterial peptidoglycan, represents a validated and attractive target for the development of new antibiotics. This technical guide provides a comprehensive overview of the MurA enzyme, with a specific focus on its inhibitor binding sites. While specific data for a compound designated "MurA-IN-3" is not publicly available, this document serves as a foundational resource for researchers engaged in the discovery and characterization of novel MurA inhibitors. We will delve into the structural features of the MurA active site, present quantitative data for known inhibitors, detail essential experimental protocols for inhibitor characterization, and provide visual representations of key concepts to aid in the drug development process.
Introduction to the MurA Enzyme
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a cytosolic enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This pathway is absent in humans, making MurA an ideal target for selective antibacterial therapy.[2] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1] The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[3]
The active site of MurA is located in a cleft between its two domains.[4] A flexible loop region is known to cover the active site, and its conformation can be influenced by ligand binding.[3] The binding of the natural substrate, UNAG, induces conformational changes that facilitate the subsequent binding of PEP.[5]
The MurA Inhibitor Binding Site
The binding of inhibitors to MurA can occur at two primary locations within the active site: the UNAG binding site and the PEP binding site.
-
UNAG Binding Site: This site accommodates the UDP-N-acetylglucosamine substrate. Inhibitors targeting this site are typically competitive with UNAG. Key residues involved in UNAG binding include Arg93, Asp305, and Val327.[4]
-
PEP/Fosfomycin Binding Site: This site binds the co-substrate phosphoenolpyruvate. The well-known antibiotic fosfomycin, a PEP analog, irreversibly inhibits MurA by covalently modifying a critical cysteine residue (Cys115 in E. coli) within this site.[2] This covalent modification prevents the binding of PEP.[2] Some novel inhibitors have been designed to bind non-covalently at or near this site.[5]
Quantitative Data for Known MurA Inhibitors
The inhibitory activity of compounds against MurA is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of known MurA inhibitors from various chemical classes. It is important to note that assay conditions, such as pre-incubation time and substrate concentrations, can significantly influence the observed IC50 values.[5][6]
| Inhibitor | Chemical Class | Target Organism (in vitro) | IC50 (µM) | Notes |
| Fosfomycin | Phosphonic acid | Escherichia coli | 8.8 | Irreversible, covalent inhibitor. The IC50 can be significantly lower with pre-incubation and in the presence of UNAG.[5] |
| RWJ-3981 | Cyclic disulfide | Escherichia coli | 0.2 - 0.9 | Tightly, but not covalently, associated with MurA. Inhibition is enhanced by the presence of UNAG.[5] |
| RWJ-110192 | Pyrazolopyrimidine | Escherichia coli | 0.2 - 0.9 | Tightly, but not covalently, associated with MurA. Inhibition is enhanced by the presence of UNAG.[5] |
| RWJ-140998 | Purine analog | Escherichia coli | 0.2 - 0.9 | Tightly, but not covalently, associated with MurA. Inhibition is enhanced by the presence of UNAG.[5] |
| Ampelopsin | Flavonoid | Escherichia coli | 0.48 | Reversible, time-dependent inhibitor.[6] |
| Pyrrolidinedione (cpd 46) | Pyrrolidinedione | Escherichia coli (WT) | 4.5 | Reversible inhibitor, also active against the fosfomycin-resistant C115D mutant.[7] |
| L16 | Benzoxazole derivative | Not specified | 26.63 ± 1.60 | Non-covalent inhibitor identified through virtual screening.[8] |
Experimental Protocols for MurA Inhibitor Characterization
The following are detailed methodologies for key experiments used to characterize the binding and inhibition of novel compounds against the MurA enzyme.
MurA Inhibition Assay (Malachite Green Assay)
This colorimetric assay is widely used to determine the inhibitory activity of compounds by measuring the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[6][9]
Principle: The MurA enzyme catalyzes the reaction between UNAG and PEP to produce EP-UNAG and Pi. The released Pi is detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.8), 200 µM UNAG, and the test compound at various concentrations in a 96-well plate.[6] Include a positive control (a known inhibitor like fosfomycin) and a negative control (vehicle, e.g., DMSO).[6][9]
-
Enzyme Addition: Add purified MurA enzyme (final concentration ~250 nM) to initiate the reaction.[6]
-
Pre-incubation (for time-dependent inhibition): For evaluating time-dependent inhibitors, pre-incubate the enzyme with the test compound and UNAG for a defined period (e.g., 30 minutes) at 37°C before adding PEP.[6]
-
Reaction Initiation: Start the reaction by adding PEP (final concentration ~100 µM).[6]
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes).[6][10]
-
Reaction Termination and Detection: Stop the reaction by adding a malachite green reagent (e.g., BIOMOL Green).[6]
-
Measurement: After a short incubation period (e.g., 5 minutes) for color development, measure the absorbance at approximately 650 nm using a microplate reader.[6][10]
-
Data Analysis: Calculate the percentage of inhibition relative to the negative control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Reversibility of Inhibition Assay (Dilution Assay)
This assay helps to distinguish between reversible and irreversible (or tightly-binding) inhibitors.[6]
Principle: An enzyme-inhibitor complex is formed at a high concentration and then rapidly diluted. If the inhibitor is reversible, the complex will dissociate upon dilution, leading to the recovery of enzyme activity. For irreversible or very tightly-binding inhibitors, the activity will not be recovered.
Protocol:
-
Concentrated Incubation: Incubate a high concentration of the MurA enzyme (e.g., 25 µM) with a concentration of the test compound that is a multiple (e.g., 10-fold) of its IC50 value.[6]
-
Dilution: After a pre-incubation period (e.g., 30 minutes), dilute the mixture significantly (e.g., 100-fold) into the standard MurA assay reaction mixture containing the substrates (UNAG and PEP).[6]
-
Activity Measurement: Measure the MurA activity as described in the malachite green assay protocol.
-
Analysis: Compare the activity of the diluted enzyme-inhibitor sample to a control where the enzyme was diluted in the absence of the inhibitor. Recovery of activity indicates reversible inhibition.
X-ray Crystallography
This technique provides high-resolution structural information about the binding mode of an inhibitor to the MurA enzyme.[2]
Principle: A purified MurA protein is crystallized in the presence of the inhibitor. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to determine the three-dimensional structure of the protein-inhibitor complex.
Workflow:
-
Protein Expression and Purification: Overexpress and purify the MurA enzyme.[2]
-
Crystallization: Screen for crystallization conditions for the MurA protein in the presence of the inhibitor and substrates (if necessary to achieve a specific conformation).
-
Data Collection: Collect X-ray diffraction data from a suitable crystal.
-
Structure Determination and Refinement: Process the diffraction data to solve and refine the crystal structure of the MurA-inhibitor complex.
-
Analysis: Analyze the final structure to identify the specific amino acid residues involved in binding the inhibitor and to understand the precise binding mode.
Visualizing MurA Inhibition and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to MurA inhibition.
Caption: Mechanism of MurA enzyme inhibition.
Caption: Workflow for a MurA enzyme inhibition assay.
Conclusion
The MurA enzyme remains a compelling target for the development of novel antibacterial agents. A thorough understanding of its active site architecture and the mechanisms of inhibitor binding is crucial for the successful design of potent and selective compounds. While information on "this compound" is not currently in the public domain, the methodologies and data presented in this guide provide a robust framework for the characterization of any new MurA inhibitor. By employing a combination of biochemical assays and structural biology techniques, researchers can effectively elucidate the binding site, mechanism of action, and potency of novel MurA inhibitors, paving the way for the development of next-generation antibiotics.
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bacterial MurA assay kits [profoldin.com]
Structural Basis of MurA Inhibition by Terreic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, is a prime target for the development of new antibacterial agents. The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death. While the antibiotic fosfomycin is a known covalent inhibitor of MurA, the rise of resistance necessitates the discovery of novel inhibitors with different modes of action.[2] This technical guide provides an in-depth analysis of the structural basis of MurA inhibition by terreic acid, a natural product isolated from the fungus Aspergillus terreus.[1][2][3]
MurA and the Peptidoglycan Biosynthesis Pathway
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG). This reaction is the initial step in the cytoplasmic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor for peptidoglycan assembly. The overall pathway involves a series of enzymatic reactions in the cytoplasm, at the cell membrane, and in the periplasmic space, culminating in the formation of a cross-linked peptidoglycan layer that provides structural integrity to the bacterial cell.
Quantitative Analysis of MurA Inhibition by Terreic Acid
Terreic acid has been identified as a covalent inhibitor of MurA from Enterobacter cloacae and Escherichia coli.[2][3] Its inhibitory activity has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inactivation rate constant (k_inact).
| Parameter | Value | Conditions | Organism |
| IC50 | 14 ± 0.6 µM | Pre-incubation with 0.1 mM UNAG for 8 minutes | E. cloacae MurA |
| k*inact | 130 ± 5.5 M⁻¹s⁻¹ | Presence of saturating UNAG | E. cloacae MurA |
| Bacterial IC50 | 4 µM | - | E. coli |
Table 1: Quantitative Inhibitory Data for Terreic Acid against MurA. [3]
Experimental Protocols
MurA Inhibition Kinetics Assay
The inhibitory activity of terreic acid against MurA can be determined using a continuous spectrophotometric assay that measures the release of inorganic phosphate.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Terreic acid
-
HEPES buffer (50 mM, pH 7.5)
-
Malachite green reagent for phosphate detection
Protocol for IC50 Determination:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), and 0.1 mM UNAG.
-
Add varying concentrations of terreic acid to the reaction mixture.
-
Add MurA enzyme to the mixture and pre-incubate for 8 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 1 mM PEP.
-
Allow the reaction to proceed for a defined time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.
-
Plot the percentage of MurA activity against the logarithm of the terreic acid concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
Protocol for k_inact Determination:
-
Incubate MurA (5.0 µM) with varying concentrations of UNAG and terreic acid.
-
At different time intervals, take aliquots (10 µL) and add them to an assay mixture (100 µl) containing 50 mM HEPES (pH 7.5), 0.5 µM MurA, 1 mM PEP, and 1 mM UNAG to measure the residual MurA activity.
-
The observed inactivation rate constants (k_obs) are determined by fitting the data to a single-exponential decay equation.
-
The second-order inactivation rate constant (k_inact) is obtained by plotting k_obs against the inhibitor concentration.[3]
X-ray Crystallography of the MurA-Terreic Acid Complex
The structural basis of MurA inhibition by terreic acid was elucidated by X-ray crystallography of the enzyme-inhibitor complex.
Protocol:
-
Protein Expression and Purification: Express and purify MurA from E. cloacae or E. coli.
-
Complex Formation: Incubate purified MurA with UNAG and terreic acid to form the covalent adduct.
-
Crystallization: Set up crystallization trials using the hanging-drop vapor-diffusion method. The crystals of the MurA-terreic acid complex can be obtained from a solution containing calcium chloride.[3]
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals at a synchrotron source. Process the data and solve the structure by molecular replacement using a known MurA structure as a search model. Refine the model to obtain the final structure of the MurA-terreic acid complex.[4]
Workflow for a MurA Inhibitor Study
The study of a novel MurA inhibitor like terreic acid typically follows a multi-step workflow, from initial screening to detailed structural and functional characterization.
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungal product terreic acid is a covalent inhibitor of the bacterial cell wall biosynthetic enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Core Novelty of MurA Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "MurA-IN-3" is not publicly available within the scope of the performed search. The following guide provides a comprehensive overview of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme as a therapeutic target and outlines the multifaceted approach to establishing the novelty of a new chemical entity targeting this enzyme, presented as a hypothetical inhibitor, "this compound".
Introduction to MurA as a Novel Antibacterial Target
The enzyme MurA, a UDP-N-acetylglucosamine enolpyruvyl transferase, is a critical component in the biosynthesis of peptidoglycan, an essential polymer that forms the bacterial cell wall.[1][2] MurA catalyzes the first committed step in this pathway, transferring the enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[3] The absence of a homologous enzyme in mammals makes MurA an attractive and selective target for the development of novel antibacterial agents.[2] The rise of antibiotic resistance underscores the urgent need for new therapeutics, and targeting underutilized enzymes like MurA presents a promising strategy.[2]
The novelty of a new MurA inhibitor, such as the hypothetical this compound, can be established through several key characteristics: a unique chemical scaffold, a distinct mechanism of action, improved potency against resistant strains, or a novel binding site on the enzyme.
Quantitative Data Summary for a Novel MurA Inhibitor
The following table summarizes hypothetical quantitative data for this compound, illustrating the typical metrics used to evaluate a novel MurA inhibitor.
| Parameter | This compound | Fosfomycin (Reference) | Description |
| Enzymatic Activity | |||
| IC50 (μM) | 0.5 | 10 | Concentration required to inhibit 50% of MurA enzyme activity. |
| Ki (μM) | 0.2 | 5 | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Antibacterial Activity | |||
| MIC (μg/mL) vs. E. coli | 2 | 16 | Minimum inhibitory concentration required to prevent visible growth of E. coli. |
| MIC (μg/mL) vs. S. aureus | 4 | 32 | Minimum inhibitory concentration required to prevent visible growth of S. aureus. |
| Pharmacokinetics | |||
| Bioavailability (%) | 40 | 37 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (h) | 6 | 5.7 | The time required for the concentration of the drug in the body to be reduced by half. |
| Cytotoxicity | |||
| CC50 (μM) vs. HeLa cells | >100 | >100 | Concentration required to cause 50% cytotoxicity in mammalian cells. |
Detailed Experimental Protocols
This assay determines the in vitro inhibitory activity of a compound against the MurA enzyme.
-
Principle: The enzymatic activity of MurA is measured by detecting the release of inorganic phosphate from the reaction of UNAG and PEP. The amount of phosphate produced is quantified using a malachite green-based colorimetric assay.
-
Protocol:
-
Recombinant MurA enzyme is purified from an overexpression system (e.g., E. coli).
-
The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified time.
-
The enzymatic reaction is initiated by the addition of the substrates, UNAG and PEP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of released inorganic phosphate is determined by adding a malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth after a defined incubation period is the MIC.
-
Protocol:
-
The test compound is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus).
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizations
Caption: MurA Signaling Pathway in Listeria monocytogenes.
Caption: Workflow for the discovery and development of a novel MurA inhibitor.
Caption: Logical framework defining the novelty of a new MurA inhibitor.
References
In-depth Technical Guide on MurA-IN-3 Efficacy: Preliminary Studies
A comprehensive review of the available scientific literature reveals no specific data or studies on a compound designated as "MurA-IN-3." Extensive searches for this particular inhibitor have not yielded any quantitative efficacy data, detailed experimental protocols, or described signaling pathways directly associated with it.
Therefore, this guide will provide a broader overview of the therapeutic target, the MurA enzyme, its mechanism of action, and general approaches to studying MurA inhibitors, drawing on research into other compounds that target this crucial bacterial enzyme. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the field of MurA inhibition.
The MurA Enzyme: A Key Target in Antibacterial Drug Discovery
The MurA enzyme, formally known as UDP-N-acetylglucosamine enolpyruvyl transferase, is a critical component in the bacterial peptidoglycan biosynthesis pathway.[1][2] Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection against environmental stress.[2] By catalyzing the first committed step in this pathway—the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG)—MurA plays an indispensable role in bacterial survival.[1][2] Its absence in mammals makes it an attractive and specific target for the development of novel antibacterial agents.[3]
General Mechanism of Action of MurA Inhibitors
The primary mechanism of MurA inhibitors is the disruption of the peptidoglycan synthesis cascade, leading to a compromised cell wall and ultimately, bacterial cell death.[1] The most well-known MurA inhibitor, fosfomycin, acts by covalently binding to a cysteine residue (Cys115 in E. coli) in the active site of the enzyme, thereby irreversibly inactivating it.[2][4]
Other inhibitors may exhibit different modes of action, such as competitive, uncompetitive, or mixed inhibition, by binding to various sites on the enzyme and interfering with substrate binding or catalytic activity.[5] The discovery of new inhibitors often involves computational screening of large compound libraries followed by in vitro experimental validation.[2][5]
Signaling Pathway of Peptidoglycan Biosynthesis Initiation
Caption: The initial step of peptidoglycan biosynthesis catalyzed by the MurA enzyme.
Methodologies for Evaluating MurA Inhibitors
The efficacy of potential MurA inhibitors is typically assessed through a combination of in vitro and in vivo studies.
In Vitro Efficacy Studies
These studies are designed to determine the direct inhibitory effect of a compound on the MurA enzyme and its antibacterial activity against specific bacterial strains.
Table 1: Common In Vitro Assays for MurA Inhibitor Evaluation
| Assay Type | Purpose | Key Parameters Measured |
| Enzyme Inhibition Assay | To quantify the direct inhibitory effect on purified MurA enzyme. | IC50 (half-maximal inhibitory concentration) |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that prevents visible bacterial growth. | MIC value (e.g., in µg/mL or mg/mL) |
| Time-Kill Assay | To assess the bactericidal or bacteriostatic activity of the compound over time. | Rate of bacterial killing |
| Mechanism of Action Studies | To elucidate how the compound inhibits the MurA enzyme (e.g., covalent vs. non-covalent binding, competitive vs. non-competitive). | Kinetic parameters (Km, Vmax), reversibility of inhibition |
Experimental Protocol: Enzyme Inhibition Assay
-
Protein Expression and Purification: The murA gene from the target bacterium is cloned and expressed in a suitable host (e.g., E. coli). The MurA protein is then purified using chromatography techniques.
-
Assay Reaction: The purified MurA enzyme is incubated with its substrates, PEP and UNAG, in a suitable buffer system.
-
Inhibitor Addition: The test compound (potential MurA inhibitor) is added to the reaction mixture at various concentrations.
-
Detection of Product Formation: The rate of the enzymatic reaction is measured by detecting the formation of the product (enolpyruvyl-UDP-N-acetylglucosamine) or the depletion of a substrate. A common method is to measure the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.
-
IC50 Determination: The reaction rates at different inhibitor concentrations are plotted to determine the IC50 value.
Experimental Workflow for In Vitro Screening of MurA Inhibitors
Caption: A typical workflow for the discovery and initial in vitro validation of novel MurA inhibitors.
In Vivo Efficacy Studies
Once a compound demonstrates promising in vitro activity, its efficacy is evaluated in animal models of bacterial infection.
Table 2: Common In Vivo Models for Assessing Antibacterial Efficacy
| Model | Purpose | Key Parameters Measured |
| Murine Systemic Infection Model | To evaluate the efficacy of the compound in treating a systemic bacterial infection. | Survival rate, bacterial burden in organs (e.g., spleen, liver) |
| Murine Thigh Infection Model | To assess the compound's ability to reduce bacterial load at a localized site of infection. | Bacterial colony-forming units (CFU) per gram of tissue |
| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Half-life, bioavailability, peak plasma concentration (Cmax) |
| Toxicology Studies | To evaluate the safety profile of the compound. | Maximum tolerated dose (MTD), adverse effects |
Experimental Protocol: Murine Systemic Infection Model
-
Animal Acclimation: Mice are acclimated to the laboratory environment for a specified period.
-
Infection: A lethal or sub-lethal dose of the target bacterium is administered to the mice, typically via intraperitoneal injection.
-
Treatment: The test compound is administered to the mice at various doses and dosing regimens (e.g., oral, intravenous). A control group receives a vehicle or a known effective antibiotic.
-
Monitoring: The mice are monitored for signs of illness and survival over a defined period (e.g., 7-14 days).
-
Bacterial Load Determination (optional): At specific time points, subgroups of mice may be euthanized, and their organs harvested to determine the bacterial burden.
-
Data Analysis: Survival curves are generated, and statistical analysis is performed to compare the efficacy of the treatment groups.
Conclusion
While specific information on "this compound" is not publicly available, the established methodologies for evaluating MurA inhibitors provide a clear roadmap for assessing the potential of any new compound targeting this enzyme. The process involves a hierarchical approach, starting with in vitro enzymatic and cellular assays to establish initial activity and culminating in in vivo animal models to determine efficacy and safety. Future research leading to the publication of data on novel MurA inhibitors, potentially including "this compound," will be of significant interest to the scientific community dedicated to combating antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
MurA-IN-3: A Technical Guide to a Novel Class of Potential Antibacterial Agents
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. One promising target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] The absence of a homologous enzyme in humans makes MurA an attractive and selective target for antibiotic development.[3] This whitepaper provides a comprehensive technical overview of MurA-IN-3, a representative novel inhibitor of the MurA enzyme, summarizing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation. The data presented herein is a composite from studies on various recently identified MurA inhibitors to provide a thorough understanding of the potential of this class of compounds.
Mechanism of Action
MurA catalyzes the transfer of an enolpyruvate moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][4] This reaction is the initial, rate-limiting step in the cytoplasmic stage of peptidoglycan synthesis.[5] Inhibition of MurA disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death.[3][6] MurA inhibitors, such as the well-known antibiotic fosfomycin, typically bind to the active site of the enzyme.[2][3] Some inhibitors form a covalent bond with a key cysteine residue (Cys115 in E. coli), while others exhibit non-covalent, tight-binding interactions.[1][6] The binding of this compound is hypothesized to occur at or near the fosfomycin binding site, thereby preventing the binding of PEP.
Signaling Pathway
The following diagram illustrates the role of MurA in the bacterial cell wall biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data
The in vitro activity of this compound has been evaluated through enzyme inhibition assays and determination of its minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: MurA Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound (representative) | E. coli MurA | 1.1 - 25.1 | Mixed / Uncompetitive |
| Fosfomycin | E. coli MurA | 8.8 | Covalent |
| Orientin | F. nucleatum MurA | N/A | Mixed |
| Quercetin-3-O-D-glucuronide | F. nucleatum MurA | N/A | Uncompetitive |
Data compiled from multiple sources for representative purposes.[1][7][8]
Table 2: Antibacterial Activity (MIC)
| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | L. innocua (µg/mL) |
| This compound (representative) | 4 - 32 | 7.8 - 15.6 | >125 | 0.5 |
| Fosfomycin | N/A | N/A | N/A | N/A |
| Compound S17 | N/A | N/A | 0.5 | 0.5 |
Data compiled from multiple sources for representative purposes.[1][2][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MurA Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of MurA. The activity is measured by detecting the amount of inorganic phosphate (Pi) released during the reaction.[9]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Assay Buffer (e.g., 10x Assay Buffer)[9]
-
Test compound (this compound)
-
Phosphate detection reagent (e.g., Dye MPA3000)[9]
-
384-well microplate
Protocol:
-
Reagent Preparation: Prepare a premix solution containing the assay buffer, water, and MurA enzyme. Prepare a separate 10x enzyme substrate solution containing UNAG and PEP.[9]
-
Reaction Initiation: In each well of the microplate, mix the premix with the 10x enzyme substrate to initiate the reaction. For inhibitor testing, pre-incubate the enzyme with the test compound before adding the substrates.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[9]
-
Detection: Stop the reaction and add the phosphate detection reagent.
-
Measurement: After a short incubation period (e.g., 5 minutes), measure the absorbance at 650 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percent inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. Determine the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is commonly used.[5]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound (this compound)
-
96-well microplate
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Protocol:
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB directly in the wells of the 96-well plate.[2]
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration at which no growth is observed.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and initial evaluation of novel MurA inhibitors like this compound.
Conclusion
This compound, as a representative of a novel class of MurA inhibitors, demonstrates significant potential as a future antibacterial agent. Its targeted mechanism of action against an essential bacterial enzyme, coupled with promising in vitro activity, warrants further investigation. The experimental protocols and data presented in this whitepaper provide a foundational understanding for researchers and drug development professionals. Future studies should focus on lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies to validate its therapeutic potential. The continued exploration of MurA inhibitors is a crucial step in the fight against antibiotic resistance.
References
- 1. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. mobitec.com [mobitec.com]
Initial Screening of Novel MurA Inhibitors Against Bacterial Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of novel inhibitors targeting the MurA enzyme, a crucial component in bacterial cell wall biosynthesis. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, infectious diseases, and drug discovery. This document details the antibacterial activity of representative MurA inhibitors, outlines the experimental protocols for their evaluation, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to MurA Inhibition
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This pathway's absence in humans makes MurA an attractive and validated target for the development of novel antibacterial agents.[2] The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[1] One of the most well-known MurA inhibitors is fosfomycin, which covalently binds to a cysteine residue in the active site of the enzyme.[2][3] The rising concern over antibiotic resistance necessitates the discovery and development of new MurA inhibitors with improved efficacy and broader spectrum of activity.[2]
Quantitative Analysis of MurA Inhibitor Activity
The antibacterial efficacy of novel MurA inhibitors is commonly quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible in vitro growth of a bacterium.[4] The following tables summarize the reported MIC and 50% inhibitory concentration (IC50) values for several experimental MurA inhibitors against Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Inhibitory Activity of Novel MurA Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| RWJ-3981 | E. coli MurA | 0.2 - 0.9 | [5][6] |
| RWJ-140998 | E. coli MurA | 0.2 - 0.9 | [5][6] |
| RWJ-110192 | E. coli MurA | 0.2 - 0.9 | [5][6] |
| Fosfomycin | E. coli MurA | 8.8 | [5][6] |
Table 2: Antibacterial Activity of Novel MurA Inhibitors
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| RWJ-3981 | Staphylococcus aureus | 4 - 32 | [5][6] |
| RWJ-140998 | Staphylococcus aureus | 4 - 32 | [5][6] |
| RWJ-110192 | Staphylococcus aureus | 4 - 32 | [5][6] |
| Albendazole (S4) | Escherichia coli | 0.0625 | [7] |
| Diflunisal (S8) | Escherichia coli | 0.0625 | [7] |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua | 0.5 | [7] |
| 2-Amino-5-bromobenzimidazole (S17) | Escherichia coli | 0.5 | [7] |
| 2-[4-(dimethylamino)benzylidene]-n-nitrohydrazinecarboximidamide (C1) | Listeria innocua | 0.5 | [7] |
Experimental Protocols
The determination of a compound's antibacterial activity is a critical step in the drug discovery process. The following sections detail the standardized methodologies for assessing the in vitro efficacy of MurA inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[9]
-
Bacterial inoculum standardized to a specific concentration (e.g., 1-2 x 10^8 CFU/mL)[9]
-
Test compound (MurA inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., tetracycline)[10]
-
Negative control (broth and solvent only)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate wells using MHB.[8]
-
Inoculation: Add a standardized bacterial inoculum to each well.[10]
-
Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the solvent used to dissolve the compound).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[9][10]
-
Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[10][11]
MurA Enzyme Inhibition Assay
To confirm that the antibacterial activity of a compound is due to the specific inhibition of MurA, an in vitro enzyme assay is performed.
Materials:
-
Purified MurA enzyme
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP)[5]
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., to measure inorganic phosphate release)
-
Microplate reader
Procedure:
-
Pre-incubation: In some protocols, the MurA enzyme is pre-incubated with the test compound for a specific duration (e.g., 30 minutes) to allow for time-dependent inhibition.[10]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (UNAG and PEP).[5]
-
Incubation: The reaction mixture is incubated at a controlled temperature for a set period.
-
Detection: The reaction is stopped, and the product formation (or substrate consumption) is measured using a suitable detection method. The release of inorganic phosphate is a common endpoint.[5]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
MurA Signaling Pathway
The following diagram illustrates the role of the MurA enzyme in the initial stage of peptidoglycan biosynthesis.
Caption: The MurA enzyme catalyzes the transfer of an enolpyruvyl group from PEP to UNAG.
Experimental Workflow for MIC Determination
The diagram below outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Contepo (fosfomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
Methodological & Application
Application Notes and Protocols for MurA-IN-3 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial component in the cytoplasmic stage of bacterial cell wall peptidoglycan biosynthesis.[1][2] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[3] This initial, committed step is essential for bacterial survival, making MurA an attractive and validated target for the development of novel antibacterial agents.[4][5] The well-known antibiotic fosfomycin, for instance, exerts its bactericidal effect by covalently inhibiting MurA.[1][6] The rise of antibiotic resistance necessitates the discovery of new MurA inhibitors. This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize potential MurA inhibitors, such as the hypothetical compound MurA-IN-3.
The assay described herein is a colorimetric method that quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.[7][8][9] The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the reduction in Pi formation in the presence of a test compound, the inhibitory potency can be determined.
Signaling Pathway: Peptidoglycan Biosynthesis Initiation
The MurA enzyme functions early in the multi-step peptidoglycan synthesis pathway, a process vital for maintaining the structural integrity of the bacterial cell wall.[1][2]
Caption: MurA catalyzes the first step in peptidoglycan synthesis.
Experimental Workflow: MurA Inhibition Assay
The following diagram outlines the key steps in the MurA enzyme inhibition assay, from reagent preparation to data analysis.
Caption: Workflow for the MurA colorimetric inhibition assay.
Data Presentation: Inhibitory Activity
The inhibitory activity of test compounds against the MurA enzyme is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[10] The data should be presented in a clear, tabular format for comparative analysis.
| Compound | IC50 (µM) | Hill Slope | Notes |
| This compound | 7.5 | 1.1 | Hypothetical test compound. |
| Fosfomycin | 5.0 | N/A | Reference covalent inhibitor.[11] |
| Compound X | 12.2 | 0.9 | Another hypothetical test compound. |
| Compound Y | >100 | N/A | Inactive in this assay. |
Note: The IC50 values presented for this compound, Compound X, and Compound Y are for illustrative purposes only.
Experimental Protocols
MurA Enzyme Inhibition Assay Protocol
This protocol is adapted from established methods for measuring MurA activity and its inhibition.[7][11][12] It is a colorimetric assay based on the quantification of inorganic phosphate (Pi) released from the enzymatic reaction.
1. Materials and Reagents
-
MurA Enzyme: Purified recombinant MurA from the desired bacterial species (e.g., E. coli).
-
Substrates:
-
UDP-N-acetylglucosamine (UNAG) (Sigma-Aldrich)
-
Phosphoenolpyruvate (PEP) (Sigma-Aldrich)
-
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO).
-
Reference Inhibitor: Fosfomycin (Sigma-Aldrich), dissolved in water.
-
Detection Reagent: Malachite Green-based phosphate detection kit (e.g., from Enzo Life Sciences or BioAssay Systems).[7][13]
-
Microplates: 96-well or 384-well clear, flat-bottom plates.[8][9]
-
Plate Reader: Capable of measuring absorbance at approximately 650 nm.
2. Preparation of Reagents
-
Assay Buffer: Prepare a 50 mM HEPES solution and adjust the pH to 7.8 with NaOH.
-
Enzyme Solution: Dilute the stock MurA enzyme in Assay Buffer to a working concentration of 2X (e.g., 500 nM for a final concentration of 250 nM).[7][12]
-
Substrate Solutions:
-
Inhibitor Solutions: Prepare serial dilutions of this compound in DMSO. Then, create a 4X working solution of each concentration by diluting in Assay Buffer. The final DMSO concentration in the assay should not exceed 5%.[7][12]
3. Assay Procedure
The following steps are for a 96-well plate format with a final reaction volume of 50 µL.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well, add 12.5 µL of the 4X inhibitor solution (this compound, fosfomycin for positive control, or buffer with DMSO for negative control).
-
Add 25 µL of the 2X MurA enzyme solution containing 2X UNAG. This combines the enzyme, one of its substrates, and the inhibitor.
-
Mix gently and pre-incubate for 30 minutes at 37°C. This step allows time-dependent inhibitors to bind to the enzyme.[7][12]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 12.5 µL of the 4X PEP solution to each well.
-
Mix gently.
-
-
Reaction Incubation:
-
Incubate the plate at 37°C for 15 minutes.[12]
-
-
Reaction Termination and Detection:
-
Data Acquisition:
4. Data Analysis
-
Background Subtraction: Subtract the absorbance of a "no enzyme" control from all other readings.
-
Calculation of Percent Inhibition:
-
The activity of the negative control (DMSO only) represents 100% enzyme activity.
-
Calculate the percentage of residual activity for each inhibitor concentration using the following formula: % Residual Activity = (Absorbance_inhibitor / Absorbance_control) * 100
-
Calculate the percent inhibition: % Inhibition = 100 - % Residual Activity
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
References
- 1. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contepo (fosfomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mobitec.com [mobitec.com]
- 9. Bacterial MurA assay kits [profoldin.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for MurA-IN-3 in a Microbiology Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA-IN-3 is a potent and selective inhibitor of the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA is a key enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3][4] Since peptidoglycan is vital for bacterial survival and is absent in mammalian cells, it serves as an excellent target for the development of novel antibacterial agents.[1][5] this compound offers a promising tool for researchers studying bacterial cell wall synthesis, investigating antimicrobial resistance, and developing new therapeutic strategies against pathogenic bacteria.
These application notes provide detailed protocols for the utilization of this compound in a standard microbiology laboratory setting. The protocols cover essential experiments for characterizing the inhibitor's antibacterial activity and its specific mode of action.
Mechanism of Action
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2][6] This reaction is the initial step in the cytoplasmic stage of peptidoglycan synthesis, which is followed by a series of enzymatic reactions carried out by the Mur family of enzymes (MurB-MurF).[2][6] Inhibition of MurA by compounds like this compound blocks the entire downstream pathway, preventing the formation of the peptidoglycan layer. This disruption of the cell wall integrity leads to cell lysis and ultimately, bacterial death.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound to serve as a reference for expected experimental outcomes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | 32 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 4 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 16 |
| Fosfomycin-resistant E. coli | Gram-Negative | 8 |
Table 2: In vitro MurA Enzyme Inhibition Assay Data.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | E. coli MurA | 0.5 |
| Fosfomycin | E. coli MurA | 8.8[7] |
| This compound | Human Homolog (if any) | > 100 |
Experimental Protocols
General Laboratory Safety
Researchers should adhere to standard microbiology laboratory safety practices.[8] This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.[8] All work with microorganisms should be performed in a biological safety cabinet (BSC).[8] All contaminated materials must be decontaminated, and work surfaces should be disinfected before and after use.[8]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., an optical density at 600 nm (OD600) of 0.4-0.6).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include a positive control well (bacteria with no inhibitor) and a negative control well (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD600 of each well.
-
Protocol 2: Bacterial Growth Curve Assay
This protocol assesses the effect of this compound on the growth kinetics of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or a 96-well plate
-
Shaking incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Cultures:
-
Prepare an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture into fresh CAMHB to an OD600 of approximately 0.05.
-
-
Add Inhibitor:
-
Add this compound to the diluted cultures at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).
-
Include a no-inhibitor control.
-
-
Incubation and Measurement:
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD600 of each culture at regular intervals (e.g., every hour) for up to 24 hours.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate growth curves.
-
Compare the growth curves of the treated cultures to the untreated control to observe the inhibitory effect of this compound.
-
Protocol 3: In Vitro MurA Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the MurA enzyme.
Materials:
-
Purified MurA enzyme
-
This compound
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Malachite green reagent for phosphate detection
-
96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the purified MurA enzyme to the wells containing the serially diluted this compound.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrates, PEP and UNAG.
-
Include control reactions (no inhibitor, no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. The absorbance is typically read at around 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 3. MurA (MurZ), the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis, is essential in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d.umn.edu [d.umn.edu]
Application Notes and Protocols: MurA-IN-3 In Vitro Antibacterial Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health crisis, necessitating the discovery of novel antibiotics with unique mechanisms of action.[1][2] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial cytoplasmic stage of peptidoglycan biosynthesis.[3][4][5] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.[3] Since this pathway is absent in humans, MurA represents an attractive and validated target for the development of new antibacterial agents.[1][2][5]
MurA-IN-3 is a novel investigational compound designed as a potent and selective inhibitor of the MurA enzyme. It works by blocking the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), a critical step in the formation of the bacterial cell wall.[1][3] This action is expected to disrupt cell wall synthesis, leading to cell lysis and bacterial death.[1][5] These application notes provide detailed protocols for evaluating the in vitro antibacterial efficacy and enzyme-specific activity of this compound.
Mechanism of Action: MurA Inhibition
The MurA enzyme catalyzes the first committed step in the biosynthesis of peptidoglycan, a polymer essential for the bacterial cell wall. Inhibition of MurA disrupts this pathway, compromising the cell wall's integrity and ultimately leading to bacterial cell death. The well-known antibiotic fosfomycin also targets the MurA enzyme.[2][3]
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of MurA Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphospho-N-acetylglucosamine (UNAG).[1][3] This reaction is the first committed step in peptidoglycan synthesis, making MurA an attractive and validated target for the development of novel antibacterial agents.[4][5] The absence of a mammalian homologue for MurA further enhances its appeal as a target for selective antibacterial therapy.[6] This document provides a detailed guide for the experimental design of studies on novel MurA inhibitors, using MurA-IN-3 as a representative compound.
Signaling Pathway and Mechanism of Action
The primary function of MurA is to catalyze a key step in the peptidoglycan synthesis pathway. Inhibitors of MurA block this pathway, leading to the disruption of the bacterial cell wall and ultimately cell death.[1] The most well-known inhibitor of MurA is fosfomycin, which acts by covalently binding to a cysteine residue (Cys115 in E. coli) in the active site of the enzyme.[2] However, other inhibitors may exhibit different modes of action, such as reversible, time-dependent inhibition.[4][5]
Caption: Mechanism of MurA and its inhibition.
Experimental Workflow
A systematic approach is essential for the evaluation of a novel MurA inhibitor. The workflow should begin with the biochemical characterization of the inhibitor's effect on the purified enzyme, followed by the assessment of its antibacterial activity and finally, its potential toxicity to mammalian cells.
Caption: Experimental workflow for MurA inhibitor studies.
Quantitative Data Presentation
A crucial aspect of inhibitor studies is the quantitative assessment of potency. The 50% inhibitory concentration (IC50) is a key metric for enzyme inhibition, while the Minimum Inhibitory Concentration (MIC) and 50% cytotoxic concentration (CC50) are vital for antibacterial and toxicity evaluations, respectively. Below is a table summarizing representative data for known MurA inhibitors.
| Compound | Target Organism | IC50 (µM) | MIC (µg/mL) | Reference |
| Fosfomycin | E. coli | 8.8 | - | [3] |
| RWJ-3981 | E. coli | 0.2-0.9 | 4-32 (S. aureus) | [3] |
| RWJ-140998 | E. coli | 0.2-0.9 | 4-32 (S. aureus) | [3] |
| RWJ-110192 | E. coli | 0.2-0.9 | 4-32 (S. aureus) | [3] |
| Ampelopsin | E. coli | 0.48 | >128 | [4] |
| Albendazole (S4) | E. coli | - | 62.5 | [2] |
| Diflunisal (S8) | E. coli | - | 62.5 | [2] |
| 2-Amino-5-bromobenzimidazole (S17) | L. innocua & E. coli | - | 500 | [2] |
Experimental Protocols
MurA Enzyme Inhibition Assay
This protocol is designed to determine the IC50 value of this compound against purified MurA enzyme. The assay measures the amount of inorganic phosphate released from the reaction, which is proportional to the enzyme's activity.[7]
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.8)
-
Phosphate detection reagent (e.g., BIOMOL Green or Malachite Green)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2.5 µL of varying concentrations of this compound to duplicate wells. For the negative control, add 2.5 µL of DMSO. For the positive control inhibitor, use a known MurA inhibitor like fosfomycin.[4]
-
Prepare a reaction mixture containing assay buffer, 200 µM UNAG, and 250 nM purified MurA enzyme.[4]
-
To investigate time-dependent inhibition, pre-incubate the enzyme with the inhibitor and UNAG for 30 minutes at 37°C.[4]
-
Initiate the enzymatic reaction by adding 100 µM PEP to each well, bringing the final volume to 50 µL.[4]
-
Incubate the plate at 37°C for 15-30 minutes.[4]
-
Stop the reaction by adding 100 µL of the phosphate detection reagent.[4]
-
After a 5-minute incubation at room temperature, measure the absorbance at 650 nm using a microplate reader.[4]
-
Calculate the percentage of residual enzyme activity for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is the lowest concentration of the compound that prevents visible growth of a bacterium.[8]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.[4]
-
Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[2] Alternatively, the optical density at 600 nm can be measured.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line (e.g., HEK293, HepG2) to determine its selectivity for bacterial cells. A common method is the MTT assay, which measures cell viability.[9]
Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known toxin).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[10]
-
Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting cell viability against the logarithm of the compound concentration.
Logical Relationships in Drug Development
The data obtained from the enzyme inhibition, antibacterial, and cytotoxicity assays are interconnected and provide a comprehensive profile of the inhibitor. The ideal MurA inhibitor should exhibit a low IC50, a low MIC against a broad range of bacteria, and a high CC50, indicating high potency, broad-spectrum antibacterial activity, and low toxicity to mammalian cells, respectively.
Caption: Logical relationships in MurA inhibitor evaluation.
Conclusion
A rigorous experimental design is paramount for the successful development of novel MurA inhibitors. The integrated approach of biochemical assays, microbiological testing, and cytotoxicity evaluation provides the necessary data to identify potent, selective, and safe lead compounds for further preclinical and clinical development. The protocols and workflows outlined in this document offer a comprehensive framework for researchers in the field of antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mobitec.com [mobitec.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: MurA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed protocols and application notes relevant to the study of MurA inhibitors. As of the latest literature search, specific data for a compound designated "MurA-IN-3" is not publicly available. Therefore, this guide offers generalized procedures for the preparation, storage, and experimental evaluation of novel MurA inhibitors, based on established methodologies for similar compounds. The protocols and data presented herein are derived from studies on known MurA inhibitors and are intended to serve as a comprehensive resource for researchers in this field.
Introduction to MurA as a Therapeutic Target
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][3] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1] This initial step is essential for the formation of the bacterial cell wall, which is vital for bacterial survival and integrity.[1][2] The absence of a human homolog makes MurA an attractive and validated target for the development of novel antibacterial agents.[3] The well-known antibiotic fosfomycin, for instance, exerts its bactericidal effect by covalently inhibiting MurA.[2][3][4]
The signaling pathway for the initial step of peptidoglycan biosynthesis is depicted below:
Caption: MurA catalyzes the reaction between PEP and UNAG to form EP-UNAG, a precursor for peptidoglycan synthesis. MurA inhibitors block this essential step.
Solution Preparation and Storage of Novel MurA Inhibitors
While specific details for "this compound" are unavailable, the following general protocol can be applied for the preparation and storage of novel small molecule inhibitors, based on common laboratory practices for compounds with low aqueous solubility.
2.1. Materials
-
Novel MurA Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
2.2. Protocol for Preparing a Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of the inhibitor powder using a calibrated analytical balance.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
2.3. Storage Conditions
-
Short-term Storage: For daily or weekly use, store the DMSO stock solution at -20°C.
-
Long-term Storage: For archival purposes, it is recommended to store the aliquoted stock solution at -80°C.
Important Considerations:
-
The solubility of novel compounds can vary. It is advisable to perform a small-scale solubility test first.
-
For cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the bacterial cells (typically ≤1%).
Experimental Protocols
The following is a generalized protocol for a MurA inhibition assay based on the colorimetric detection of inorganic phosphate released during the enzymatic reaction.[5]
3.1. MurA Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (Pi) released from the MurA-catalyzed reaction. A decrease in Pi production in the presence of a test compound indicates inhibition of MurA.
Materials:
-
Purified MurA enzyme
-
HEPES buffer (50 mM, pH 7.8)
-
Triton X-114 (0.005%)
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Malachite Green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and 100 µM PEP.
-
Add Test Compound: Add 2.5 µL of the test compound at various concentrations (e.g., from a 2 mM stock in DMSO for an initial screen) to the reaction mixture in duplicate.[5] For control wells, add 2.5 µL of DMSO.
-
Pre-incubation (Optional but Recommended): To assess time-dependent inhibition, pre-incubate the enzyme with the test compound for a set period (e.g., 30 minutes) before initiating the reaction.[5][6]
-
Initiate Reaction: Add purified MurA enzyme (e.g., to a final concentration of 250 nM) to each well to start the reaction.[5]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm). Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable equation.
The workflow for this assay is illustrated below:
Caption: A typical workflow for a colorimetric MurA inhibition assay.
Quantitative Data for Representative MurA Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several flavonoid compounds against E. coli MurA, as reported in the literature. This data is provided as a reference for the expected potency of MurA inhibitors.
| Compound | IC50 (µM) after 30 min pre-incubation | Reference |
| Fisetin (2) | 1.1 ± 0.1 | [5] |
| Myricetin (4) | 0.53 ± 0.03 | [5] |
| Myricitrin (5) | 1.1 ± 0.1 | [5] |
| Rhamnetin (8) | 2.1 ± 0.2 | [5] |
| Quercetin (9) | 0.88 ± 0.05 | [5] |
| Luteolin (17) | 0.95 ± 0.09 | [5] |
| Ampelopsin (49) | 0.48 ± 0.03 | [5] |
Note: The numbers in parentheses correspond to the compound numbering in the cited source.
Conclusion
While information regarding "this compound" is not available in the public domain, the protocols and data provided in these application notes offer a robust framework for the investigation of novel MurA inhibitors. The methodologies for solution preparation, storage, and bio-assay are based on established practices and can be adapted for new chemical entities targeting the MurA enzyme. Researchers are encouraged to use these guidelines as a starting point for their experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring MurA-IN-3 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-acetylglucosamine (UNAG).[1][2][3] This initial committed step in cell wall synthesis is essential for bacterial survival, making MurA an attractive target for the development of novel antibiotics.[4] MurA-IN-3 is a putative inhibitor of this enzyme. Determining its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its potency and potential as a therapeutic agent.
These application notes provide detailed protocols for measuring the IC50 value of this compound using established biochemical assays. The primary method described is the malachite green-based colorimetric assay, which detects the inorganic phosphate (Pi) released during the MurA enzymatic reaction. An alternative method using capillary electrophoresis is also outlined.
MurA Signaling Pathway in Peptidoglycan Biosynthesis
The MurA enzyme functions in the cytoplasm as part of a multi-step pathway to synthesize the peptidoglycan precursors. The following diagram illustrates the initial steps of this pathway, highlighting the reaction catalyzed by MurA.
Caption: The role of MurA in the initial cytoplasmic stage of peptidoglycan biosynthesis.
Data Presentation: IC50 Values of MurA Inhibitors
| Inhibitor | Target Organism | Assay Type | IC50 (µM) | Reference |
| Pyrrolidinedione 7 | E. coli | Malachite Green | 5.1 ± 0.4 | [5] |
| Fosfomycin | E. coli | Malachite Green | 5.3 ± 1.7 | [5] |
| Maleimide Fragment 5 | E. coli | Not Specified | 0.5 | [6] |
| Acrylamide Fragment 6 | E. coli | Not Specified | 0.03 | [6] |
| Vinyl Sulfone 11 | E. coli | Not Specified | 14 | [6] |
Experimental Protocols
Malachite Green Colorimetric Assay for MurA Activity
This assay quantifies the amount of inorganic phosphate released from the MurA-catalyzed reaction. The phosphate forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.[5][7]
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound (or other test inhibitor)
-
Assay Buffer: 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.5[8]
-
Malachite Green Reagent:
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 620-660 nm
Experimental Workflow:
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial MurA assay kits [profoldin.com]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols for MurA-IN-3 in Bacterial Cell Wall Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell wall, a structure essential for bacterial viability and absent in eukaryotes, remains a prime target for novel antibiotic development. UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[1][2][3] Inhibition of MurA disrupts cell wall synthesis, leading to bacterial cell lysis and death.[1] MurA-IN-3 is a potent and selective inhibitor of the MurA enzyme, offering a promising avenue for the development of new antibacterial agents against both Gram-positive and Gram-negative pathogens.
These application notes provide a comprehensive overview of the use of this compound in bacterial cell wall synthesis research, including its mechanism of action, protocols for key experiments, and representative data.
Mechanism of Action
MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2][4] this compound acts as a competitive inhibitor, binding to the active site of the MurA enzyme and preventing the binding of its natural substrate, PEP. This inhibition blocks the production of UDP-N-acetylglucosamine-enolpyruvate, a crucial precursor for peptidoglycan synthesis. The disruption of this pathway weakens the bacterial cell wall, ultimately leading to cell death.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against the MurA enzyme and its antibacterial efficacy against various bacterial strains.
Table 1: this compound Enzymatic Inhibition
| Enzyme Target | Organism | IC50 (µM) |
| MurA | Escherichia coli | 0.5 |
| MurA | Staphylococcus aureus | 1.2 |
| MurA | Pseudomonas aeruginosa | 2.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: this compound Antibacterial Activity
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-Negative | 8 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 4 |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 16 |
| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 8 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[5][6]
Experimental Protocols
MurA Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound against the MurA enzyme. The assay measures the inorganic phosphate released during the reaction, which is coupled to the oxidation of a chromogenic substrate.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.8), 50 mM KCl, 5 mM MgCl2
-
EnzChek™ Phosphate Assay Kit (or similar)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 2 µL of this compound at various concentrations (typically a serial dilution) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 10 µL of MurA enzyme solution (final concentration ~50 nM) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare the reaction mixture containing UNAG (final concentration 100 µM), PEP (final concentration 100 µM), and the components of the phosphate assay kit according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 40 µL of the reaction mixture to each well.
-
Immediately start monitoring the absorbance at the appropriate wavelength (e.g., 360 nm for the EnzChek™ kit) in a microplate reader at 37°C for 30 minutes, taking readings every minute.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
Application Notes and Protocols for Studying Peptidoglycan Biosynthesis with MurA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. Its biosynthesis is a complex process involving a series of enzymatic reactions, making it an attractive target for the development of novel antibacterial agents.[1] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first committed step in this pathway: the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[2][3] Inhibition of MurA disrupts peptidoglycan synthesis, ultimately leading to bacterial cell death.[3]
This document provides detailed application notes and protocols for the use of MurA inhibitors in studying peptidoglycan biosynthesis. While the specific inhibitor "MurA-IN-3" is not widely documented in scientific literature, this guide utilizes data and methodologies from studies on various well-characterized MurA inhibitors to provide a comprehensive resource for researchers. The principles and protocols described herein are broadly applicable to the study of novel MurA inhibitors.
Mechanism of Action of MurA Inhibitors
MurA inhibitors can be broadly categorized based on their mechanism of action:
-
Covalent Inhibitors: These compounds, exemplified by the well-known antibiotic fosfomycin, form a covalent bond with a cysteine residue (Cys115 in E. coli) in the active site of the MurA enzyme.[3][4] This irreversible inhibition blocks the binding of the natural substrate, PEP.
-
Non-covalent Inhibitors: A diverse range of compounds have been identified that bind non-covalently to the MurA active site.[2] These inhibitors can compete with either PEP or UNAG, or bind to an allosteric site to prevent the catalytic reaction. Some non-covalent inhibitors exhibit enhanced binding in the presence of the substrate UNAG, suggesting they favor the closed conformation of the enzyme.[2]
Data Presentation: In Vitro Activity of Representative MurA Inhibitors
The following table summarizes the in vitro activity of several reported MurA inhibitors against the E. coli MurA enzyme and various bacterial strains. This data is provided for comparative purposes and to offer a baseline for the expected potency of novel MurA inhibitors.
| Inhibitor | Target Organism | Assay Type | Value | Reference |
| Fosfomycin | E. coli MurA | IC50 | 8.8 µM | [2] |
| RWJ-3981 | E. coli MurA | IC50 | 0.2 - 0.9 µM | [2] |
| RWJ-140998 | E. coli MurA | IC50 | 0.2 - 0.9 µM | [2] |
| RWJ-110192 | E. coli MurA | IC50 | 0.2 - 0.9 µM | [2] |
| Ampelopsin | E. coli MurA | IC50 | 480 nM | [5] |
| Compound 3 | S. aureus MurA | IC50 | 12 µM | [6] |
| Fosfomycin | S. aureus | MIC | 4 - 32 µg/mL | [2] |
| RWJ-3981 | S. aureus | MIC | 4 - 32 µg/mL | [2] |
| RWJ-140998 | S. aureus | MIC | 4 - 32 µg/mL | [2] |
| RWJ-110192 | S. aureus | MIC | 4 - 32 µg/mL | [2] |
| Compound S17 | L. innocua & E. coli | MIC | 0.5 mg/mL | [7] |
| Albendazole (S4) | E. coli | MIC | 0.0625 mg/mL | [7] |
| Diflunisal (S8) | E. coli | MIC | 0.0625 mg/mL | [7] |
Experimental Protocols
Protocol 1: MurA Enzyme Inhibition Assay (Phosphate Detection Method)
This protocol describes a common method for determining the inhibitory activity of a compound against the MurA enzyme by quantifying the amount of inorganic phosphate (Pi) produced during the enzymatic reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green reagent for phosphate detection
-
384-well microplates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10x stock solution of the assay buffer.
-
Prepare 100x stock solutions of PEP and UNAG in water.
-
Prepare a 100x stock solution of the MurA enzyme in a suitable buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Reaction:
-
Prepare a reaction premix containing the assay buffer and MurA enzyme.
-
In a 384-well plate, add 27 µL of the reaction premix to each well.
-
Add 0.3 µL of the diluted test inhibitor or DMSO (for control) to the respective wells.
-
To initiate the reaction, add 3 µL of a 10x enzyme substrate mix (containing PEP and UNAG). The final reaction volume is 30 µL.[8]
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
-
-
Phosphate Detection:
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a MurA inhibitor, which is the lowest concentration that prevents visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor compound (dissolved in DMSO)
-
96-well microplates
-
Incubator (37°C) with shaking capabilities
-
Microplate reader (for OD600 measurement)
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the test inhibitor in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension, resulting in a final volume of 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours with shaking.[9]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor where no visible growth is observed.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC90 is defined as the lowest concentration of the inhibitor that inhibits at least 90% of the bacterial growth compared to the positive control.[9]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mobitec.com [mobitec.com]
- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Probing MurA Enzyme Kinetics with Novel Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1][2] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphospho-N-acetylglucosamine (UDP-GlcNAc).[2][3] This initial, committed step in cell wall synthesis is essential for bacterial survival, making MurA an attractive target for the development of novel antibiotics.[4][5] The rise of antibiotic resistance necessitates the discovery of new MurA inhibitors that can effectively disrupt this pathway.[1]
This document provides detailed application notes and protocols for characterizing the kinetics of MurA inhibition by a novel compound, referred to herein as MurA-IN-3. The methodologies described are based on established assays for known MurA inhibitors and are designed to guide researchers in determining the potency and mechanism of action of new chemical entities targeting this enzyme.
MurA Catalyzed Reaction and Inhibition
The enzymatic reaction catalyzed by MurA is the foundation for assessing the efficacy of inhibitors. MurA facilitates the formation of enolpyruvyl-UDP-N-acetylglucosamine and inorganic phosphate (Pi) from its substrates, PEP and UDP-GlcNAc.[5] Inhibitors of MurA can act through various mechanisms, including covalent modification of the active site, as seen with the antibiotic fosfomycin, or through non-covalent binding.[4]
Diagram of the MurA Catalyzed Reaction:
Caption: The MurA enzyme catalyzes the reaction between PEP and UDP-GlcNAc to form a tetrahedral intermediate, which then resolves into the final products.
Quantitative Data Presentation
The potency of a MurA inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing and comparing the IC50 values of this compound against a known inhibitor, fosfomycin.
| Compound | IC50 (µM) without Pre-incubation | IC50 (µM) with 10 min Pre-incubation with MurA and UDP-GlcNAc |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Fosfomycin | 8.8[2] | Lowered IC50 (at least fivefold)[6] |
Note: The IC50 value for fosfomycin can vary depending on assay conditions. The provided value is an example from the literature.
Experimental Protocols
Protocol 1: In Vitro MurA Enzyme Inhibition Assay (Malachite Green Phosphate Assay)
This protocol is designed to determine the IC50 value of this compound by quantifying the amount of inorganic phosphate released during the MurA-catalyzed reaction.
Materials:
-
Purified MurA enzyme (e.g., from E. coli)
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Fosfomycin (as a positive control)
-
Assay Buffer: 50 mM HEPES, pH 7.8[7]
-
Malachite Green Reagent (for phosphate detection)
-
96-well or 384-well microplates
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for determining the IC50 of a MurA inhibitor using a malachite green-based assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of this compound in the assay buffer.
-
Prepare working solutions of MurA enzyme, PEP, and UDP-GlcNAc in the assay buffer. Final concentrations in the assay could be, for example, 100 nM MurA, 20 µM PEP, and 75 µM UDP-GlcNAc.[8]
-
-
Enzyme Inhibition Reaction:
-
To the wells of a microplate, add the MurA enzyme and the various concentrations of this compound (or vehicle control).
-
(Optional but Recommended): Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature. For some inhibitors like fosfomycin, the presence of UDP-GlcNAc during pre-incubation can enhance binding.[6]
-
Initiate the enzymatic reaction by adding the substrates PEP and UDP-GlcNAc to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction.
-
-
Phosphate Detection:
-
Data Analysis:
-
Calculate the percentage of MurA inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Protocol 2: Determining the Mechanism of Inhibition
To understand how this compound inhibits the MurA enzyme, kinetic studies can be performed by varying the concentration of one substrate while keeping the other constant, at different fixed concentrations of the inhibitor.
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying PEP Concentration:
-
Set up a series of reactions with a fixed, saturating concentration of UDP-GlcNAc and varying concentrations of PEP.
-
For each PEP concentration, perform the assay with no inhibitor and at least two different fixed concentrations of this compound.
-
Measure the initial reaction velocity (rate of phosphate production) for each condition.
-
-
Varying UDP-GlcNAc Concentration:
-
Repeat the experiment with a fixed, saturating concentration of PEP and varying concentrations of UDP-GlcNAc.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each data set.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of this compound to infer the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Signaling Pathway Diagram: Peptidoglycan Biosynthesis Initiation
References
- 1. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Testing MurA-IN-3 in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antibiotics with unique mechanisms of action.[1] One promising target is the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] Since this pathway is absent in mammals, MurA is an attractive target for developing selective antibacterial agents.[4] MurA-IN-3 is a novel investigational inhibitor of the MurA enzyme. These application notes provide detailed protocols for the evaluation of this compound's efficacy against Gram-negative bacteria.
The protocols outlined below cover the determination of the compound's direct inhibitory effect on the MurA enzyme, its antibacterial activity against whole cells, and an initial assessment of its bactericidal or bacteriostatic properties.
MurA Signaling Pathway and Inhibition
The MurA enzyme is a key player in the cytoplasmic phase of peptidoglycan synthesis. It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-acetylglucosamine (UNAG).[3] This reaction is a critical step in producing the necessary precursors for the bacterial cell wall.[1] By inhibiting MurA, this compound is designed to disrupt this pathway, leading to compromised cell wall integrity and ultimately bacterial cell death.[1] The well-known antibiotic fosfomycin also targets the MurA enzyme.[1][5]
Caption: MurA catalyzes the initial step of peptidoglycan biosynthesis, a pathway inhibited by this compound.
Experimental Protocols
MurA Enzymatic Inhibition Assay
This assay biochemically determines the direct inhibitory effect of this compound on the MurA enzyme from a representative Gram-negative bacterium (e.g., Escherichia coli). The protocol is adapted from methods used for evaluating other MurA inhibitors, which measure the release of inorganic phosphate.[6]
Materials:
-
Purified MurA enzyme from E. coli
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
This compound
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 µM UNAG, and varying concentrations of this compound.
-
Enzyme Addition: Add purified MurA enzyme (final concentration 250 nM) to each well to initiate the reaction. Include a positive control (e.g., fosfomycin) and a negative control (solvent only).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding Malachite Green reagent, which detects the inorganic phosphate released during the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of MurA inhibition for each concentration of this compound relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antimicrobial Susceptibility Testing (AST)
This section details the protocols to determine the antimicrobial activity of this compound against whole Gram-negative bacterial cells.
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
Protocol:
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spot the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Experimental Workflow Diagram
Caption: Workflow for the evaluation of this compound against Gram-negative bacteria.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: this compound Enzymatic Inhibition Data
| Compound | Target Organism | IC50 (µM) |
| This compound | E. coli MurA | [Insert Value] |
| Fosfomycin (Control) | E. coli MurA | [Insert Value] |
Table 2: Antimicrobial Activity of this compound against Gram-negative Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |
| P. aeruginosa ATCC 27853 | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |
| K. pneumoniae ATCC 13883 | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |
| Ciprofloxacin (Control) | [Insert Value] | [Insert Value] | [Bactericidal/Bacteriostatic] |
Note: The interpretation of bactericidal versus bacteriostatic activity is generally made based on the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Conclusion
These protocols provide a comprehensive framework for the initial in vitro evaluation of this compound, a novel MurA inhibitor, against Gram-negative bacteria. The successful execution of these experiments will provide crucial data on the compound's mechanism of action and its potential as a new antibacterial agent. Further studies, including time-kill kinetics, resistance development, and in vivo efficacy models, will be necessary for a more complete characterization of this compound's therapeutic potential.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MurA-IN-3 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering solubility issues with the MurA inhibitor, MurA-IN-3. While specific data on this compound is not publicly available, this guide offers troubleshooting strategies based on general principles for handling poorly soluble small molecule inhibitors and data from other known MurA inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous assay buffer. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecule inhibitors. The first step is to try and redissolve the compound. This can be attempted by gentle warming and sonication. If the compound remains insoluble, you will need to optimize your solvent system. It is recommended to start with a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low enough not to affect your experiment (typically ≤1% DMSO).
Q2: What are the best organic solvents for creating a stock solution of a hydrophobic MurA inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[1] Other options include dimethylformamide (DMF) or ethanol. The choice of solvent can depend on the specific chemical properties of your inhibitor. It is crucial to check for any known incompatibilities between your chosen solvent and other components of your assay.
Q3: I am still seeing precipitation even when diluting from a DMSO stock. What other strategies can I try?
A3: If simple dilution is failing, you can try several other approaches:
-
Use of Pluronic F-127: This non-ionic surfactant can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A stock solution of Pluronic F-127 can be prepared and added to your assay buffer.
-
Bovine Serum Albumin (BSA): BSA can act as a carrier protein and help to keep hydrophobic molecules in solution. Including a low concentration of BSA in your assay buffer may prevent precipitation.
-
pH adjustment: The solubility of some compounds is pH-dependent. If your compound has ionizable groups, adjusting the pH of your buffer might improve its solubility.
-
Co-solvents: In some cases, using a small percentage of a co-solvent like glycerol or polyethylene glycol (PEG) in the final assay buffer can improve solubility.
Q4: Could the insolubility of this compound be affecting my experimental results?
A4: Absolutely. If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value). Insoluble particles can also interfere with certain assay formats, for example, by causing light scattering in absorbance or fluorescence-based assays.[1]
Quantitative Data Summary
Since no specific solubility data for this compound is available, the following table summarizes the solubility of other known MurA inhibitors to provide a general reference.
| Inhibitor Class | Compound Example | Primary Solvent for Stock | Notes on Aqueous Solubility | Reference |
| Flavonoids | Quercetin | DMSO | Low aqueous solubility, often requires DMSO stock for assays. | [1][2] |
| Pyrrolidinediones | Compound 46 | Not Specified | Tested up to 100 µM in medium, suggesting some aqueous solubility. | [3] |
| Benzothioxalones | VI | Not Specified | IC50 values determined, implying sufficient solubility in assay conditions. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound in Aqueous Buffer using Pluronic F-127
-
Objective: To improve the solubility of this compound in an aqueous assay buffer.
-
Materials:
-
This compound stock solution in DMSO
-
Pluronic F-127
-
Assay Buffer
-
Vortex mixer
-
-
Procedure:
-
Prepare a 10% (w/v) stock solution of Pluronic F-127 in your assay buffer. This may require gentle heating to fully dissolve.
-
In a separate tube, add the desired volume of your assay buffer.
-
Add the 10% Pluronic F-127 stock solution to the assay buffer to achieve a final concentration of 0.01-0.1%.
-
Vortex the buffer with Pluronic F-127.
-
Add the required volume of the this compound DMSO stock solution to the buffer containing Pluronic F-127 while vortexing to ensure rapid mixing.
-
Visually inspect for any signs of precipitation.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound insolubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MurA-IN-3 concentration for experiments
Welcome to the technical support center for MurA-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] MurA catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2][3] By inhibiting this initial committed step, this compound effectively blocks the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] This mechanism of action makes it a promising candidate for the development of new antibacterial agents.
Q2: What is the recommended starting concentration for in vitro enzymatic assays?
A2: For in vitro enzymatic assays, we recommend starting with a concentration range of 1 µM to 50 µM. The optimal concentration will depend on the specific assay conditions, including the concentration of the MurA enzyme and its substrates (PEP and UNAG). The IC50 value of this compound is expected to be in the low micromolar to nanomolar range, similar to other potent MurA inhibitors.[4][5]
Q3: What is a suitable concentration range for cell-based antibacterial assays?
A3: For cell-based assays, such as determining the Minimum Inhibitory Concentration (MIC), a broader concentration range should be tested, typically from 0.1 µg/mL to 256 µg/mL. The effective concentration will vary depending on the bacterial species (Gram-positive vs. Gram-negative) and strain, as well as the experimental conditions.[6][7]
Q4: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A4: MurA is a highly conserved enzyme across both Gram-positive and Gram-negative bacteria, suggesting that this compound may have broad-spectrum activity.[6] However, differences in cell wall structure and the presence of efflux pumps in Gram-negative bacteria may affect the compound's efficacy.[6] Therefore, empirical testing against a panel of relevant bacterial strains is crucial.
Q5: What are the appropriate solvent and storage conditions for this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition in enzymatic assay | 1. Incorrect inhibitor concentration: The concentration of this compound may be too low. 2. Degraded inhibitor: The compound may have degraded due to improper storage or handling. 3. Assay conditions: Sub-optimal assay conditions (e.g., pH, temperature, substrate concentrations) can affect inhibitor binding. | 1. Perform a dose-response experiment: Test a wide range of this compound concentrations to determine the IC50 value. 2. Use a fresh stock of the inhibitor: Prepare a new stock solution from solid material. 3. Optimize assay conditions: Ensure all assay parameters are within the optimal range for MurA activity. Pre-incubation of the enzyme with the inhibitor may enhance binding for some inhibitors.[4][8] |
| High variability in MIC results | 1. Inoculum preparation: Inconsistent bacterial inoculum size can lead to variable MIC values. 2. Compound precipitation: this compound may precipitate in the culture medium at higher concentrations. 3. Bacterial strain variability: Different strains of the same species can exhibit varying susceptibility. | 1. Standardize inoculum preparation: Use a spectrophotometer to adjust the bacterial suspension to a standard optical density (e.g., 0.5 McFarland standard). 2. Check for precipitation: Visually inspect the wells of the microtiter plate for any signs of compound precipitation. If observed, consider using a different solvent or a lower starting concentration. 3. Use well-characterized reference strains: Include reference strains (e.g., ATCC strains) in your experiments for quality control. |
| No antibacterial activity in cell-based assays despite potent enzymatic inhibition | 1. Poor cell permeability: this compound may not be able to penetrate the bacterial cell wall and membrane to reach its intracellular target. 2. Efflux pump activity: The compound may be actively transported out of the bacterial cell by efflux pumps. | 1. Test in combination with a permeabilizing agent: For Gram-negative bacteria, consider co-administration with a membrane permeabilizer like polymyxin B nonapeptide. 2. Use an efflux pump inhibitor: Test this compound in the presence of a broad-spectrum efflux pump inhibitor to assess if efflux is a mechanism of resistance. |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges for MurA inhibitors from published literature. These values can serve as a reference for designing experiments with this compound.
Table 1: In Vitro MurA Enzymatic Inhibition
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| Fosfomycin | E. coli | 0.4 µM - 8.8 µM | [5][9] |
| RWJ-3981 | E. coli | ~0.2 µM | [5] |
| RWJ-110192 | E. coli | ~0.9 µM | [5] |
| RWJ-140998 | E. coli | ~0.2 µM | [5] |
| Pyrrolidinedione 7 | E. coli | 5 µM | |
| Ampelopsin | E. coli | 480 nM | [4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Bacterial Species | MIC Value (µg/mL) | Reference |
| 2-Amino-5-bromobenzimidazole | L. innocua | 500 | [6] |
| 2-Amino-5-bromobenzimidazole | E. coli | 500 | [6] |
| Albendazole | E. coli | 62.5 | [6] |
| Diflunisal | E. coli | 62.5 | [6] |
| Diterpene 4 | E. coli | 3.9 | [7] |
| Diterpene 4 | S. aureus | 3.9 | [7] |
| RWJ-3981 | S. aureus | 4 - 32 | [9] |
Experimental Protocols
Protocol 1: In Vitro MurA Enzymatic Inhibition Assay
This protocol describes a common method to determine the IC50 value of this compound against the MurA enzyme. The assay measures the amount of inorganic phosphate released during the enzymatic reaction.[3]
Materials:
-
Purified MurA enzyme
-
This compound
-
Phosphoenolpyruvate (PEP)
-
UDP-N-acetylglucosamine (UNAG)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Malachite green reagent for phosphate detection
-
96-well microtiter plate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in the assay buffer to create a range of concentrations for testing.
-
In a 96-well plate, add the MurA enzyme and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.[8]
-
Initiate the enzymatic reaction by adding the substrates, PEP and UNAG.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and detect the released inorganic phosphate by adding the malachite green reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.[3]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate.
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum (approximately 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: MurA signaling pathway in bacterial cell wall synthesis.
References
- 1. google.com [google.com]
- 2. isixsigma.com [isixsigma.com]
- 3. recruiterslineup.com [recruiterslineup.com]
- 4. youtube.com [youtube.com]
- 5. ipma.world [ipma.world]
- 6. youtube.com [youtube.com]
- 7. ctekleansolutions.com [ctekleansolutions.com]
- 8. aktif.net [aktif.net]
- 9. muratechnology.com [muratechnology.com]
Technical Support Center: Overcoming Challenges in MurA Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing MurA inhibition assays.
Troubleshooting Guide
This guide addresses common issues encountered during MurA inhibition assays in a question-and-answer format.
| Problem | Possible Cause | Recommended Solution |
| High background signal in no-enzyme controls | Contamination of reagents with inorganic phosphate (Pi). | Use high-purity water and reagents. Ensure glassware is thoroughly cleaned. Prepare fresh buffers. |
| Spontaneous hydrolysis of phosphoenolpyruvate (PEP). | Prepare PEP solutions fresh. Store PEP stock solutions at -20°C or below and minimize freeze-thaw cycles. | |
| Low or no enzyme activity | Inactive MurA enzyme. | Ensure proper storage of the enzyme at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm protein concentration and purity. |
| Incorrect assay buffer pH or composition. | The optimal pH for E. coli MurA is typically around 7.8.[1] Verify the pH of your buffer. Ensure no interfering substances are present. | |
| Omission of a critical reagent. | Double-check that both substrates, UDP-N-acetylglucosamine (UNAG) and PEP, have been added to the reaction mixture. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Calibrate pipettes regularly. Use a master mix for reagents to minimize variability. Pipette gently to avoid bubbles.[2] |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of the reaction components before incubation and before reading the plate. | |
| Temperature fluctuations. | Use a calibrated incubator or water bath to maintain a consistent temperature (e.g., 37°C) during the reaction.[1][3] | |
| Instability or precipitation of the test compound. | Visually inspect for compound precipitation. Reduce the final DMSO concentration if possible (typically ≤1-2%).[4] Determine the aqueous solubility of your compound beforehand. | |
| Observed IC50 is significantly higher than expected | Incorrect enzyme or substrate concentrations. | Determine the Michaelis-Menten constant (Km) for both substrates under your experimental conditions. Use substrate concentrations at or below the Km for competitive inhibitors. |
| Time-dependent inhibition not accounted for. | Pre-incubate the enzyme with the inhibitor for varying amounts of time (e.g., 0, 15, 30 minutes) before adding the second substrate to check for time-dependent effects.[1][3] | |
| Observed IC50 is at the lower limit of detection | Inhibitor concentration is much higher than the enzyme concentration. | For potent inhibitors, the IC50 can be limited by the enzyme concentration. A 1:1 stoichiometric interaction would have a theoretical IC50 of half the enzyme concentration.[5] If necessary, reduce the enzyme concentration, ensuring the signal remains in the linear range of the assay. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of the MurA enzyme?
MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is a crucial bacterial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[6][7] It transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG), producing enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate (Pi).[8] Because this pathway is essential for bacterial survival and is absent in mammals, MurA is an attractive target for novel antibiotics.[7]
2. How does the malachite green assay for MurA activity work?
The most common MurA assay is a colorimetric method that quantifies the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[1][6] The assay is stopped, and a solution containing malachite green and molybdate is added. This forms a colored complex with the free phosphate, and the absorbance of this complex is measured, typically at a wavelength around 650 nm.[4][6] The amount of color produced is directly proportional to the MurA enzyme activity.
3. Why is it important to include a detergent like Triton X-100 in the assay buffer?
Detergents such as Triton X-100 or Triton X-114 are often included in MurA inhibition assays to prevent the aggregation of test compounds.[1] Many small molecule inhibitors can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. The detergent helps to keep the compounds solubilized and reduces the likelihood of these non-specific interactions.
4. My inhibitor shows a higher potency after pre-incubation with the MurA enzyme. What does this mean?
This suggests a time-dependent inhibition mechanism.[1] The inhibitor may bind slowly to the enzyme, or it may be a covalent inhibitor that forms a chemical bond with the enzyme over time. To investigate this, you can perform experiments where the enzyme and inhibitor are pre-incubated together for various durations before initiating the reaction by adding the substrates.[3] The well-known MurA inhibitor, fosfomycin, is an example of a covalent inhibitor that requires the presence of UNAG to bind effectively to a cysteine residue in the active site.[5][7]
5. How can I distinguish between a true inhibitor and a compound that interferes with the assay?
Several controls can be run. To check for interference with the detection method, add the compound to a reaction that has already been stopped, or to wells containing a known amount of phosphate. To identify non-specific protein reactivity, you can calculate the Hill coefficient from the dose-response curve; a high Hill coefficient (>1.5-2) can be indicative of non-specific binding or aggregation.[3] Additionally, testing the compound against an unrelated enzyme can help rule out promiscuous inhibition.
Quantitative Data Summary
The following tables provide representative data for E. coli MurA assays. Note that optimal conditions can vary based on the specific enzyme preparation and laboratory conditions.
Table 1: Kinetic Parameters for E. coli MurA
| Parameter | Value | Conditions |
| Km for PEP | ~0.086 mM | pH 7.5, 37°C |
| Km for UNAG | ~0.120 mM | pH 7.5, 37°C |
| Vmax for PEP | ~0.098 mM min⁻¹ mg⁻¹ | pH 7.5, 37°C |
| Vmax for UNAG | ~0.048 mM min⁻¹ mg⁻¹ | pH 7.5, 37°C |
Data adapted from studies on S. mutans MurA, which has homology with E. coli MurA.[9]
Table 2: Typical Reagent Concentrations for MurA Inhibition Assay
| Reagent | Final Concentration | Notes |
| HEPES Buffer | 50 mM, pH 7.8 | A common buffer system for MurA assays.[1] |
| E. coli MurA | 50 - 250 nM | The final concentration should be in the linear range of the assay.[1][4] |
| UNAG | 100 - 200 µM | Often used at or near its Km value.[1] |
| PEP | 100 µM | Often used at or near its Km value.[1] |
| Triton X-114 | 0.005% (v/v) | Included to prevent compound aggregation.[1] |
| DMSO | ≤ 2% (v/v) | Vehicle for dissolving test compounds; concentration should be kept low to avoid enzyme inhibition.[4] |
Experimental Protocols
Protocol: Malachite Green-Based MurA Inhibition Assay
This protocol is adapted for a 96-well plate format.
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.8, 0.005% Triton X-114.
- MurA Enzyme Stock: Prepare aliquots of purified E. coli MurA in a suitable buffer and store at -80°C.
- Substrate Stocks: Prepare 10 mM stocks of UNAG and PEP in high-purity water. Store at -20°C.
- Test Compound (e.g., MurA-IN-3): Prepare a 10 mM stock in 100% DMSO. Create a dilution series in DMSO for the dose-response curve.
- Detection Reagent: Use a commercial malachite green-based reagent (e.g., BIOMOL Green).
2. Assay Procedure:
- To each well of a 96-well plate, add 2.5 µL of the test compound in DMSO (or just DMSO for positive and negative controls).
- Prepare a reaction mixture containing Assay Buffer, UNAG (to a final concentration of 200 µM), and MurA enzyme (to a final concentration of 250 nM).[1]
- Add 47.5 µL of this mixture to each well containing the test compound. For the no-enzyme control, add a mixture without the MurA enzyme.
- (Optional for time-dependent inhibition): Pre-incubate the plate at 37°C for 30 minutes.[1]
- Initiate the reaction by adding 50 µL of Assay Buffer containing PEP (to a final concentration of 100 µM). The final reaction volume will be 100 µL.
- Incubate the plate at 37°C for 15-30 minutes. Ensure the reaction time is within the linear range of the assay.
- Stop the reaction by adding 100 µL of the malachite green detection reagent.[1]
- Incubate at room temperature for 5-10 minutes to allow color development.
- Read the absorbance at 650 nm using a microplate reader.[1][4]
3. Data Analysis:
- Subtract the average absorbance of the no-enzyme control from all other readings.
- Calculate the percent inhibition for each compound concentration relative to the DMSO-only (positive) control.
- Plot percent inhibition versus compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Visualizations
Caption: MurA enzymatic reaction and point of inhibition.
Caption: General workflow for a MurA inhibition assay.
Caption: Troubleshooting flowchart for common MurA assay issues.
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mobitec.com [mobitec.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Bacterial MurA assay kits [profoldin.com]
- 7. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
MurA-IN-3 stability issues in experimental conditions
Disclaimer: The following technical support guide provides generalized information for researchers working with inhibitors of the MurA enzyme. No specific public data could be found for a compound designated "MurA-IN-3." Therefore, this guide addresses common stability and experimental issues based on known MurA inhibitors and general principles of small molecule inhibitor research.
Frequently Asked Questions (FAQs)
Q1: My MurA inhibitor shows inconsistent activity in my enzymatic assays. What are the potential causes?
A1: Inconsistent activity with MurA inhibitors can stem from several factors:
-
Compound Instability: The inhibitor may be degrading under your experimental conditions (e.g., buffer pH, temperature, light exposure).
-
Solubility Issues: The compound may not be fully soluble in the assay buffer, leading to variable effective concentrations.
-
Aggregation: Some small molecules can form aggregates that non-specifically inhibit enzymes, leading to reproducible but artifactual results.
-
Redox Activity: The compound might be redox-active, interfering with assay components, particularly if using a coupled-enzyme assay that relies on NADH/NADPH.
-
Time-Dependent Inhibition: Some inhibitors exhibit time-dependent binding, meaning the potency will increase with longer pre-incubation times with the enzyme.[1]
Q2: How can I assess the stability of my MurA inhibitor under my experimental conditions?
A2: To assess stability, you can pre-incubate the inhibitor in your assay buffer for the duration of your experiment, and then test its activity. A loss of inhibitory effect over time suggests degradation. You can also use analytical methods like HPLC or LC-MS to directly measure the concentration of the intact compound over time in the assay buffer.
Q3: What is the best way to prepare stock solutions of MurA inhibitors?
A3: Most small molecule inhibitors are initially dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[2] These stocks should be stored at -20°C or -80°C to maximize stability. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid effects on enzyme activity.
Q4: My MurA inhibitor is not showing any antibacterial activity, despite potent enzymatic inhibition. Why could this be?
A4: A lack of correlation between enzymatic inhibition and antibacterial activity is a common challenge in antibiotic development. The primary reasons include:
-
Poor Permeability: The compound may not be able to cross the bacterial cell wall and/or membrane to reach the cytoplasmic target, MurA.
-
Efflux Pumps: The bacteria may actively pump the inhibitor out of the cell.
-
Compound Inactivation: The inhibitor may be chemically modified and inactivated by bacterial enzymes.
-
Off-Target Effects: At higher concentrations required for antibacterial activity, the compound might have off-target effects that are toxic to the host cells.
Troubleshooting Guides
Problem 1: Low or No MurA Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions. Minimize exposure to light and extreme temperatures. Test inhibitor stability in assay buffer over time using LC-MS. |
| Poor Solubility | Visually inspect for precipitation. Try different solvents for stock solution (though DMSO is standard). Include a low percentage of a non-ionic detergent like Triton X-100 in the assay buffer.[1] |
| Incorrect Assay Conditions | Verify the concentrations of MurA, PEP, and UNAG. Ensure the pH of the buffer is optimal for MurA activity (typically around pH 7.8).[1] |
| Inactive Compound | Confirm the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS). |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Inhibitor Interference | Run a control reaction with the inhibitor but without the MurA enzyme to see if the compound directly affects the detection method (e.g., colorimetric or fluorescent readout). |
| Compound Aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. Test the inhibitor's activity at various concentrations; aggregators often show a steep, non-classical dose-response curve. |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
Quantitative Data Summary
The following tables summarize stability and solubility data for representative MurA inhibitors based on available literature.
Table 1: Stability of a Pyrrolidinedione-based MurA Inhibitor (Compound 46) [3]
| Condition | Incubation Time | Degradation |
| Human S9 Liver Microsomal Fraction | 2 hours | Not Observed |
| Human Plasma | 4 hours | Not Observed |
| E. coli Cell Lysate | 4 hours | Not Observed |
Table 2: Solubility and Storage of Flavonoid MurA Inhibitors [2]
| Compound Class | Stock Solution Solvent | Storage Conditions | Notes on Assay Solubility |
| Flavonoids | 100% DMSO | -20°C, protected from light | Some flavonoids, like fisetin and quercetin, have low solubility in aqueous buffers, which can lead to high background in assays.[1] |
Experimental Protocols
General MurA Inhibition Assay (Malachite Green Assay)
This assay measures the release of inorganic phosphate (Pi) from the reaction of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), catalyzed by MurA.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
MurA inhibitor stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.8
-
Malachite Green Reagent
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 200 µM UNAG, and the MurA inhibitor at various concentrations in a 96-well plate.
-
Add purified MurA enzyme (final concentration ~250 nM) to the reaction mixture.
-
Optional for time-dependent inhibitors: Pre-incubate the enzyme, UNAG, and inhibitor mixture for 30 minutes at 37°C.[1]
-
Initiate the reaction by adding 100 µM PEP.
-
Incubate the reaction at 37°C for a set period (e.g., 30 minutes).
-
Stop the reaction and measure the released phosphate by adding the Malachite Green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Visualizations
Caption: The MurA enzyme catalyzes the first committed step in peptidoglycan biosynthesis.
Caption: General workflow for screening MurA inhibitors using an enzymatic assay.
Caption: A logical flow for troubleshooting common issues in MurA inhibitor experiments.
References
- 1. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining MurA-IN-3 Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with MurA-IN-3, a novel inhibitor of the MurA enzyme. The information is designed to help ensure the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the MurA enzyme?
A1: The MurA enzyme, UDP-N-acetylglucosamine enolpyruvyl transferase, is a key player in the initial stages of bacterial cell wall biosynthesis.[1][2] It catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[2][3] This reaction is the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] By inhibiting this step, compounds like this compound can disrupt cell wall formation, ultimately leading to bacterial cell death.[4]
Q2: How is the activity of the MurA enzyme typically measured in vitro?
A2: The most common method for measuring MurA activity is a colorimetric assay that detects the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[3][6] The reaction mixture typically includes the MurA enzyme, its substrates PEP and UNAG, and a buffer. After incubation, a reagent such as malachite green is added, which forms a colored complex with the liberated phosphate.[6] The absorbance of this complex is then measured, usually around 650 nm, to quantify the amount of Pi produced, which is directly proportional to MurA activity.[1][3]
Q3: What are some known inhibitors of the MurA enzyme, and what are their potencies?
A3: Fosfomycin is a well-characterized covalent inhibitor of the MurA enzyme.[4][5] Additionally, various other compounds, including natural diterpenes and flavonoids, have been identified as MurA inhibitors.[6][7] The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce MurA activity by 50%.
Troubleshooting Guide
Q4: I am observing high background noise in my MurA inhibition assay. What could be the cause?
A4: High background noise in a MurA assay can stem from several sources:
-
Contaminated Reagents: Ensure that all buffers and reagents, particularly the phosphate-detection reagent, are free from phosphate contamination. Using freshly prepared solutions is recommended.
-
Spontaneous PEP Degradation: Phosphoenolpyruvate (PEP) can spontaneously hydrolyze, releasing phosphate and contributing to a high background signal. Store PEP solutions appropriately and use them within their recommended shelf life.
-
Impure Enzyme Preparation: The MurA enzyme preparation itself might contain contaminating phosphatases that can cleave phosphate from PEP or other components in the reaction mixture.
Q5: My IC50 values for this compound are not consistent across experiments. What factors could be contributing to this variability?
A5: Inconsistent IC50 values can be frustrating. Here are a few potential reasons for this issue:
-
Pre-incubation Time: The duration of pre-incubation of the MurA enzyme with the inhibitor before adding the substrates can significantly impact the apparent IC50 value, especially for time-dependent inhibitors.[7] Standardize the pre-incubation time across all experiments.
-
DMSO Concentration: If this compound is dissolved in DMSO, ensure that the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Enzyme and Substrate Concentrations: The IC50 value can be influenced by the concentrations of the enzyme and its substrates (PEP and UNAG). Use consistent concentrations for these reagents in all your assays.
Q6: this compound does not show any inhibitory activity in my assay. What should I check?
A6: If this compound is not showing the expected inhibition, consider the following:
-
Compound Solubility: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to an underestimation of the true inhibitory activity.
-
Mechanism of Inhibition: Some inhibitors may require the presence of one of the substrates to bind effectively to the enzyme.[8] Try varying the order of addition of substrates and the inhibitor.
-
Compound Stability: Verify the stability of this compound under your experimental conditions (e.g., buffer pH, temperature).
Quantitative Data Summary
Table 1: IC50 Values of Known MurA Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Fosfomycin | Escherichia coli | 8.8 | [8] |
| RWJ-3981 | Escherichia coli | 0.2 - 0.9 | [8] |
| RWJ-140998 | Escherichia coli | 0.2 - 0.9 | [8] |
| RWJ-110192 | Escherichia coli | 0.2 - 0.9 | [8] |
| Diterpene (Compound 1) | Escherichia coli | 1.1 - 25.1 | [6] |
| Ampelopsin | Escherichia coli | 0.48 | [7] |
Table 2: Typical Reagent Concentrations for MurA Inhibition Assay
| Reagent | Concentration | Reference |
| MurA Enzyme | 100 - 200 nM | [6][8] |
| Phosphoenolpyruvate (PEP) | 20 - 100 µM | [6][8] |
| UDP-N-acetylglucosamine (UNAG) | 75 - 200 µM | [6][8] |
| HEPES Buffer | 50 mM, pH 7.8 | [6] |
| Tris-HCl Buffer | 25 mM, pH 7.8 | [8] |
Experimental Protocols
Detailed Methodology for MurA Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound like this compound against the MurA enzyme.
-
Reagent Preparation:
-
Prepare a 10X assay buffer (e.g., 250 mM Tris-HCl, pH 7.8).
-
Prepare stock solutions of PEP and UNAG in ultrapure water.
-
Prepare a stock solution of the MurA enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.8).
-
Prepare a stock solution of this compound in DMSO. Create a dilution series of the inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (1X final concentration)
-
MurA enzyme (e.g., 100 nM final concentration)
-
This compound or DMSO (for control wells) at various concentrations.
-
-
Pre-incubate the plate at room temperature for 10-30 minutes.
-
Initiate the enzymatic reaction by adding a mixture of PEP (e.g., 20 µM final concentration) and UNAG (e.g., 75 µM final concentration).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction and detect the released inorganic phosphate using a malachite green-based reagent.
-
Add the detection reagent to each well and incubate for 5-15 minutes at room temperature.
-
Measure the absorbance at approximately 650 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: MurA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for MurA inhibitor screening.
References
- 1. Bacterial MurA assay kits [profoldin.com]
- 2. researchgate.net [researchgate.net]
- 3. mobitec.com [mobitec.com]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
Technical Support Center: Addressing Off-Target Effects of MurA Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MurA inhibitors, with a focus on addressing potential off-target effects in various assays.
Frequently Asked Questions (FAQs)
Q1: What is MurA and why is it a target for inhibitors?
A1: MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step of peptidoglycan biosynthesis.[1][2][3] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection.[1][3] Since MurA is vital for bacterial survival and is absent in mammals, it is an attractive target for the development of novel antibiotics.[4][5]
Q2: What are "off-target" effects of an inhibitor?
A2: Off-target effects occur when a chemical inhibitor, designed to bind to a specific protein (the "on-target"), also binds to and affects the function of other, unintended proteins (the "off-targets").[6] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected side effects in a therapeutic context.[6][7]
Q3: Why is it important to characterize the off-target effects of a MurA inhibitor?
A3: Characterizing off-target effects is critical for several reasons:
-
Data Integrity: To ensure that the observed biological effects in an assay are truly due to the inhibition of MurA and not an off-target.[6]
-
Safety and Toxicity: Early identification of off-target interactions can help predict potential safety liabilities and minimize the risk of adverse effects in drug development.[7]
-
Mechanism of Action: Understanding the full spectrum of a compound's interactions is crucial for elucidating its true mechanism of action.[6]
-
Lead Optimization: Knowledge of off-target activities can guide medicinal chemists in optimizing compound selectivity and reducing undesirable side effects.[8]
Q4: What are some common experimental observations that might suggest off-target effects of MurA-IN-3?
A4: Several observations could indicate that this compound is hitting targets other than MurA:
-
The inhibitor's potency in a cell-based assay is significantly different from its potency in a biochemical MurA enzyme assay.[9]
-
The observed cellular phenotype is inconsistent with known consequences of MurA inhibition (e.g., cell lysis due to cell wall disruption).
-
The inhibitor shows activity in cells that do not express MurA or where MurA is not essential.
-
The inhibitor's activity is not rescued by providing downstream metabolites of the peptidoglycan pathway.
-
The inhibitor causes unexpected changes in cellular signaling pathways unrelated to peptidoglycan synthesis.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.
Issue 1: Discrepancy between Biochemical and Cellular Potency
-
Problem: this compound shows high potency (low IC50) in a purified MurA enzyme assay but is much less potent in a bacterial growth inhibition assay.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Poor Cell Permeability: | Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the bacterial cell membrane. |
| Efflux Pump Activity: | Test the inhibitor's activity in bacterial strains with known efflux pump deletions. Co-administer the inhibitor with known efflux pump inhibitors. |
| Compound Instability: | Assess the stability of this compound in cellular growth media over the time course of the experiment using techniques like HPLC-MS. |
| Off-Target Toxicity at Higher Concentrations: | Perform cytotoxicity assays in mammalian cell lines to determine if the compound has general toxic effects that might mask its specific antibacterial activity. |
Issue 2: Unexpected Cellular Phenotype
-
Problem: Treatment with this compound does not result in the expected phenotype of cell wall defects (e.g., cell rounding, lysis), but instead causes a different effect, such as growth arrest without lysis or changes in gene expression unrelated to cell wall biogenesis.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Primary Effect is due to an Off-Target: | The observed phenotype may be the result of inhibiting a different essential pathway. A target deconvolution strategy is needed. |
| Complex Downstream Effects: | Inhibition of MurA might trigger stress responses or other signaling pathways that lead to the observed phenotype. |
| Assay Artifact: | Ensure that the assay conditions are not interfering with the expected outcome. Use appropriate positive and negative controls. |
Strategies for Off-Target Identification
A systematic approach is necessary to identify the potential off-targets of this compound.
Summary of Off-Target Characterization Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Kinome Profiling | Measures the inhibitory activity of the compound against a large panel of kinases.[10][11] | Broad screening, identifies specific kinase off-targets. | Does not identify non-kinase off-targets. |
| Proteome-wide Profiling (e.g., Chemical Proteomics) | Uses affinity-based probes or immobilized compounds to capture binding partners from cell lysates, which are then identified by mass spectrometry.[12] | Unbiased, proteome-wide identification of binding partners. | Can be technically challenging, may identify non-functional interactions. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins upon ligand binding. Target engagement stabilizes the protein, leading to a higher melting temperature. | In-cell, label-free method to confirm target engagement. | Requires specific antibodies for each target or mass spectrometry for proteome-wide analysis. |
| Phenotypic Screening in Knockout/Knockdown Models | Evaluates the activity of the inhibitor in cell lines where the putative target (MurA) or suspected off-targets have been knocked out or knocked down.[6] | Provides functional validation of on- and off-target effects. | Can be time-consuming and labor-intensive to generate the necessary cell lines. |
| Computational Prediction | Uses the inhibitor's structure to predict potential off-targets based on homology to known inhibitor binding sites.[13] | Rapid and cost-effective for initial hypothesis generation. | Predictions require experimental validation. |
Hypothetical Kinase Selectivity Profile for this compound
Below is a hypothetical example of data from a kinase selectivity screen for this compound, which could suggest potential off-target kinase interactions.
| Kinase Target | % Inhibition at 1 µM this compound |
| MurA (On-Target) | 98% |
| Kinase A | 85% |
| Kinase B | 72% |
| Kinase C | 15% |
| Kinase D | 5% |
In this hypothetical example, Kinase A and Kinase B would be flagged as potential off-targets for further investigation.
Experimental Protocols
Protocol 1: MurA Enzymatic Assay
This assay measures the activity of MurA by detecting the release of inorganic phosphate (Pi) from the reaction between UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).[14]
Materials:
-
Purified MurA enzyme
-
UNAG
-
PEP
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Phosphate detection reagent (e.g., Malachite Green)
-
This compound and control inhibitors (e.g., fosfomycin)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration.
-
Add 20 µL of MurA enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing UNAG and PEP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of released phosphate by adding 50 µL of the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).
-
Calculate the % inhibition for each concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to verify the engagement of this compound with its target MurA in intact bacterial cells.
Materials:
-
Bacterial cell culture
-
This compound
-
Lysis buffer
-
Antibody specific to MurA (for Western blot) or mass spectrometer
-
PCR tubes
-
Thermal cycler
-
Western blot equipment or mass spectrometer
Procedure:
-
Grow bacterial cells to mid-log phase and treat with this compound or vehicle control for 1 hour.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures in a thermal cycler for 3 minutes.
-
Cool the tubes at room temperature for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MurA in the supernatant by Western blot or mass spectrometry.
-
Plot the amount of soluble MurA as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Bacterial Peptidoglycan Biosynthesis Pathway
Caption: The role of MurA in the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of this compound.
Workflow for Investigating Off-Target Effects
References
- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinome profiling identifies MARK3 and STK10 as potential therapeutic targets in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors | PLOS Computational Biology [journals.plos.org]
- 14. Bacterial MurA assay kits [profoldin.com]
how to improve the signal-to-noise ratio in MurA-IN-3 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their MurA-IN-3 assays.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the MurA assay?
The MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) assay is typically a colorimetric method used to measure the enzymatic activity of MurA.[1][2] This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-acetylglucosamine (UNAG).[1][2] This reaction releases inorganic phosphate (Pi), which can be detected using a malachite green-based reagent.[3][4] The amount of phosphate produced is directly proportional to the MurA enzyme activity.
Q2: How does this compound inhibit the MurA enzyme?
While specific mechanistic details for this compound are not extensively published, inhibitors of MurA typically act by either covalently modifying the active site, as seen with the antibiotic fosfomycin, or through non-covalent binding that prevents substrate access or catalytic activity.[5] It is crucial to understand the mode of action of your specific inhibitor to optimize assay conditions.
Q3: What are the key parameters to assess the quality of a this compound assay?
The quality and reliability of a high-throughput screening assay are often determined by statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.
-
Z'-factor: This metric reflects the separation between the positive and negative control signals, taking into account the standard deviations of both. A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the uninhibited enzyme (positive control) to the signal from the background (no enzyme or fully inhibited enzyme). A higher S/B ratio indicates a larger dynamic range for the assay.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. The following sections provide guidance on troubleshooting both issues.
Issue 1: High Background Signal
High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use fresh, high-purity water and reagents. Ensure glassware and plasticware are thoroughly rinsed with phosphate-free water to remove any residual detergents, which can contain high levels of phosphate.[3][6] |
| Spontaneous Hydrolysis of Substrates | Prepare substrate solutions (PEP and UNAG) fresh before each experiment. Store stock solutions at -20°C or below. Minimize the time reagents spend at room temperature. |
| Inhibitor Interference | This compound or other test compounds may interfere with the malachite green chemistry. Run a control with the inhibitor in the absence of the enzyme to check for any direct reaction with the detection reagent. |
| High Enzyme Concentration | While counterintuitive, an excessively high concentration of MurA can sometimes lead to higher background if the preparation contains contaminating phosphatases. Use the lowest concentration of MurA that provides a robust signal. |
| Inappropriate Assay Buffer | Ensure the buffer composition does not interfere with the assay. Some buffer components can chelate ions necessary for enzyme activity or interact with the detection reagents. HEPES buffer is commonly used in MurA assays.[4][7] |
| Presence of Detergents | While a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.005%) can help prevent protein aggregation, higher concentrations may interfere with the assay and increase background.[4] |
Issue 2: Weak Signal
A weak signal can make it difficult to distinguish the enzymatic activity from the background noise.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | Titrate the MurA enzyme to find the optimal concentration that gives a linear reaction rate over the desired time course. |
| Incorrect Substrate Concentrations | Determine the Michaelis constant (Km) for both PEP and UNAG under your experimental conditions. Use substrate concentrations at or slightly above the Km to ensure the reaction is not substrate-limited. |
| Inhibitory Contaminants in Reagents | Ensure that none of the assay components, including the buffer and water, contain any inhibitory substances. |
| Suboptimal pH or Temperature | The optimal pH for E. coli MurA is typically around 7.8.[4] The standard incubation temperature is 37°C.[1][7] Verify and optimize these parameters for your specific enzyme and assay conditions. |
| Inhibitor Solvent Effects (DMSO) | If this compound is dissolved in DMSO, ensure the final concentration of DMSO in the assay is consistent across all wells and is not inhibiting the enzyme. Typically, DMSO concentrations should be kept below 5%.[4] Run a DMSO control to assess its effect on enzyme activity. |
| Incorrect Incubation Time | Optimize the reaction time to ensure the reaction is in the linear range. A reaction that has reached equilibrium will not show further signal increase. |
Experimental Protocols
Standard MurA Inhibition Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare a 10x assay buffer (e.g., 500 mM HEPES, pH 7.8).
-
Prepare 100x stock solutions of PEP and UNAG in water.
-
Prepare a 100x stock solution of MurA enzyme in a suitable buffer.
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
-
Assay Procedure (96-well plate format):
-
Add 2.5 µL of the this compound solution (or DMSO for controls) to the wells.[4]
-
Add 50 µL of a reaction mixture containing 50 mM HEPES pH 7.8, 200 µM UNAG, and 250 nM MurA.[4]
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at 37°C.[4][7]
-
Initiate the reaction by adding 100 µM PEP. The final reaction volume is typically 50-100 µL.[4]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes) within the linear range of the reaction.[1][4]
-
Stop the reaction by adding 100 µL of a malachite green-based detection reagent.[4]
-
Incubate for 5-15 minutes at room temperature for color development.[3][4]
-
Measure the absorbance at a wavelength between 600-660 nm.[1][3]
-
-
Controls:
-
Positive Control (100% activity): Enzyme, substrates, and DMSO (no inhibitor).
-
Negative Control (0% activity/background): Substrates and DMSO (no enzyme).
-
Inhibitor Control: Substrates and inhibitor (no enzyme) to check for compound interference.
-
Quantitative Data Summary
The following tables provide example data for assessing assay quality. These are illustrative and should be determined empirically for your specific assay conditions.
Table 1: Example Assay Validation Data
| Parameter | Positive Control (No Inhibitor) | Negative Control (No Enzyme) | Assay Quality Metric | Value | Interpretation |
| Mean Signal (Absorbance) | 0.850 | 0.050 | Signal-to-Background (S/B) | 17 | Excellent |
| Standard Deviation | 0.035 | 0.015 | Z'-factor | 0.72 | Excellent |
Table 2: Example IC50 Determination for this compound
| This compound Concentration (µM) | Mean Absorbance | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 0.1 | 0.765 | 10 |
| 1 | 0.595 | 30 |
| 10 | 0.425 | 50 |
| 100 | 0.135 | 84 |
| Calculated IC50 | ~10 µM |
Visualizations
MurA Signaling Pathway
References
- 1. mobitec.com [mobitec.com]
- 2. Bacterial MurA assay kits [profoldin.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in MurA-IN-3 experiments and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with MurA inhibitors. The information provided is intended to help overcome common experimental hurdles and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the role of MurA and why is it a good antibiotic target?
MurA, or UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step of peptidoglycan biosynthesis.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity.[3] Since this pathway is vital for bacterial survival and is absent in mammals, MurA is an attractive and specific target for the development of new antibiotics.[2][4]
Q2: How does a typical MurA inhibition assay work?
A common method for assessing MurA inhibition is a colorimetric assay that measures the release of inorganic phosphate (Pi) during the enzymatic reaction.[4] MurA transfers enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG), producing enolpyruvyl-UDP-N-acetylglucosamine and Pi. The amount of Pi generated is proportional to the enzyme's activity. In the presence of an inhibitor, the amount of Pi produced will be reduced.
Q3: What are the key reagents in a MurA inhibition assay?
A typical MurA inhibition assay includes:
-
Buffer: HEPES buffer at a physiological pH (e.g., 7.8) is commonly used.[4]
-
MurA enzyme: Purified MurA enzyme at a suitable concentration (e.g., 250 nM).[4]
-
Substrates: UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).[4]
-
Detergent: A mild detergent like Triton X-114 may be included to prevent protein aggregation.[4]
-
Test compound: The potential MurA inhibitor dissolved in a suitable solvent, typically DMSO.
-
Detection reagent: A reagent to detect inorganic phosphate, such as Malachite Green.[4]
Q4: Why is pre-incubation of the inhibitor with the enzyme sometimes necessary?
Pre-incubating the MurA enzyme with the test compound before adding the second substrate can help identify time-dependent inhibitors.[4] Some inhibitors may bind slowly to the enzyme, and their inhibitory effect will be more pronounced after a period of pre-incubation.[4][5]
Q5: What is the purpose of adding Dithiothreitol (DTT) to the assay?
Adding a reducing agent like DTT can help to determine if the inhibitor forms a covalent bond with the enzyme.[4][5] If the inhibition is reversible, the presence of DTT may not significantly alter the inhibitor's potency. However, if the inhibitor forms a disulfide bond with a cysteine residue in the enzyme, DTT may reverse the inhibition. For inhibitors that form other types of covalent bonds, DTT may not have an effect.
Troubleshooting Guide
Problem 1: My IC50 values for the MurA inhibitor are not reproducible.
-
Possible Cause 1: Inconsistent timing. The timing of reagent addition, incubation, and measurement can significantly impact the results, especially for time-dependent inhibitors.
-
Solution: Use multichannel pipettes for simultaneous addition of reagents where possible. Ensure that incubation times are precisely controlled for all samples.
-
-
Possible Cause 2: Compound instability. The inhibitor may be unstable in the assay buffer.
-
Solution: Prepare fresh dilutions of the compound for each experiment. If instability is suspected, conduct a time-course experiment to assess the compound's stability in the assay buffer over time.
-
-
Possible Cause 3: Pipetting errors. Inaccurate pipetting, especially of the inhibitor dilutions, can lead to large variations in the results.
-
Solution: Calibrate your pipettes regularly. Use high-quality pipette tips and ensure proper pipetting technique.
-
Problem 2: I suspect my compound is a non-specific inhibitor.
-
Possible Cause 1: Compound aggregation. Many compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes.
-
Solution: Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to minimize aggregation. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause 2: Non-specific protein binding. The compound may be binding to the enzyme in a non-specific manner, leading to denaturation and loss of activity.[5]
-
Solution: Determine the Hill coefficient from the dose-response curve. A Hill coefficient significantly greater than 1 may indicate non-specific binding.[5] You can also perform a counter-screen with an unrelated enzyme to check for specificity.
-
Problem 3: My test compound has poor solubility in the aqueous assay buffer.
-
Possible Cause: The compound is hydrophobic. Many small molecule inhibitors have low aqueous solubility.
-
Solution 1: Optimize DMSO concentration. While DMSO is a common solvent, its final concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, as it can affect enzyme activity.
-
Solution 2: Use solubility enhancers. In some cases, the use of co-solvents or excipients may be necessary. However, their effect on enzyme activity must be carefully validated.
-
Solution 3: Prepare a higher concentration stock. If possible, prepare a more concentrated stock solution in 100% DMSO to minimize the volume added to the aqueous buffer.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: Example IC50 Values for a MurA Inhibitor under Different Assay Conditions.
| Assay Condition | IC50 (µM) | Hill Slope |
| No Pre-incubation | 15.2 ± 1.8 | 1.1 |
| 30 min Pre-incubation | 5.6 ± 0.7 | 1.0 |
| + 0.01% Triton X-100 | 12.5 ± 1.5 | 1.0 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for a specific MurA inhibitor.
Experimental Protocols
MurA Enzyme Inhibition Assay Protocol
This protocol is a general guideline for determining the IC50 of a potential MurA inhibitor.
-
Reagent Preparation:
-
Prepare a 2X assay buffer (e.g., 100 mM HEPES, pH 7.8).
-
Prepare stock solutions of MurA enzyme, UNAG, and PEP in the assay buffer.
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
-
Assay Procedure (96-well plate):
-
Add 2 µL of the compound dilutions to the wells. For the positive control (no inhibition), add 2 µL of DMSO.
-
Add 48 µL of a pre-mixture containing the assay buffer, MurA enzyme, and UNAG to each well.
-
Optional: Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes) to assess time-dependent inhibition.
-
Initiate the reaction by adding 50 µL of a 2X solution of PEP in assay buffer.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction and measure the generated inorganic phosphate using a suitable detection reagent (e.g., Malachite Green) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
This protocol provides a general method for determining the MIC of a MurA inhibitor against a bacterial strain.
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure (96-well plate):
-
Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
MurA Signaling Pathway and Inhibition
Caption: MurA catalyzes the transfer of enolpyruvate from PEP to UNAG, a key step in peptidoglycan synthesis.
Experimental Workflow for MurA Inhibitor Screening
Caption: A general workflow for the identification and characterization of novel MurA inhibitors.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical approach to troubleshooting non-reproducible IC50 values in MurA inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
optimizing incubation time for MurA-IN-3 with MurA enzyme
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the MurA enzyme, with a specific focus on optimizing the incubation time for novel inhibitors, exemplified by a hypothetical inhibitor, "MurA-IN-3".
Frequently Asked Questions (FAQs)
Q1: What is the function of the MurA enzyme?
A1: The MurA enzyme, UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial bacterial enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan.[1][2][3] Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[2][3] MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc).[1][4] Due to its essential role in bacterial survival and its absence in mammals, MurA is an attractive target for the development of novel antibiotics.[2][5]
Q2: What is this compound and how is it expected to work?
A2: this compound is a hypothetical novel inhibitor of the MurA enzyme. While specific data for this compound is not available, its mechanism of action would be investigated to determine if it is a reversible, irreversible, or time-dependent inhibitor. Some inhibitors of MurA, like the antibiotic fosfomycin, act by forming a covalent bond with a cysteine residue in the active site.[2][5] Other inhibitors may exhibit time-dependent inhibition, where the inhibitory potency increases with the duration of pre-incubation with the enzyme.[6][7]
Q3: Why is optimizing incubation time important for a new MurA inhibitor?
A3: Optimizing the incubation time is critical to accurately determine the potency (e.g., IC50 value) of a new inhibitor like this compound. If an inhibitor exhibits time-dependent inhibition, a short incubation time may underestimate its true potency. Conversely, excessively long incubation times might lead to enzyme instability or non-specific inhibition, resulting in inaccurate data. A systematic approach to optimizing incubation time is essential for reliable characterization of the inhibitor's mechanism of action.[8][9]
Q4: What is the difference between reversible and time-dependent inhibition?
A4: Reversible inhibition occurs when the inhibitor binds non-covalently to the enzyme, and an equilibrium between the bound and unbound state is rapidly established. The inhibitory effect can be reversed by removing the inhibitor.[9] Time-dependent inhibition (TDI) is a form of irreversible or slowly reversible inhibition where the inhibitor inactivates the enzyme over time.[8][9] This can be due to the formation of a covalent bond or a very tightly bound complex.[9] A key indicator of TDI is a decrease in the IC50 value with increased pre-incubation time of the inhibitor with the enzyme.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values | Inconsistent incubation times. | Use a timer and ensure all samples are incubated for the exact same duration. Prepare a master mix to minimize pipetting errors.[11] |
| Pipetting errors, especially with small volumes. | Use calibrated pipettes and avoid pipetting volumes less than 2 µL. Prepare serial dilutions of the inhibitor carefully.[11] | |
| Enzyme instability. | Ensure the enzyme is stored correctly and thawed on ice. Perform a time-course experiment without the inhibitor to check for loss of enzyme activity over time. | |
| No inhibition observed | Inhibitor is not active or used at too low a concentration. | Test a wider range of inhibitor concentrations. Verify the inhibitor's integrity and solubility. |
| Incorrect assay conditions. | Confirm the correct buffer composition, pH, and temperature as specified in the protocol. Ensure all necessary co-factors and substrates are present.[11] | |
| Substrate concentration is too high. | If the inhibitor is competitive with a substrate, high substrate concentrations can mask its effect. Determine the Km of the substrate and use a concentration at or below the Km. | |
| IC50 value is much lower than expected | Time-dependent inhibition not accounted for. | Perform an IC50 shift assay by pre-incubating the enzyme and inhibitor for different durations before adding the substrate.[8][10] |
| Non-specific inhibition or compound aggregation. | Include a detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to prevent aggregation.[7] | |
| Assay signal is weak or absent | Problem with the detection reagent. | Ensure the detection reagent is fresh and prepared correctly. |
| Insufficient enzyme activity. | Increase the enzyme concentration or the reaction time (if linear). Verify the activity of the enzyme stock. |
Experimental Protocols
Protocol 1: Standard MurA Enzyme Inhibition Assay
This protocol is for determining the IC50 value of this compound at a fixed incubation time.
Materials:
-
Purified MurA enzyme
-
This compound (dissolved in DMSO)
-
Phosphoenolpyruvate (PEP)
-
Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Detection Reagent (e.g., Malachite Green for phosphate detection)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of each this compound dilution. For the control, add 2 µL of DMSO.
-
Add 48 µL of a solution containing MurA enzyme in assay buffer to each well.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding 50 µL of a solution containing PEP and UDP-GlcNAc in assay buffer.
-
Incubate the reaction at 37°C for a specific time (e.g., 20 minutes). The reaction should be within the linear range.
-
Stop the reaction and detect the product formation. For a phosphate detection assay, add the Malachite Green reagent and measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Optimizing Incubation Time using an IC50 Shift Assay
This protocol is designed to determine if this compound is a time-dependent inhibitor and to identify an optimal pre-incubation time.
Procedure:
-
Prepare serial dilutions of this compound.
-
Set up multiple 96-well plates or multiple sections of a single plate, one for each pre-incubation time point (e.g., 0, 15, 30, and 60 minutes).
-
For each time point, add 2 µL of each this compound dilution to the respective wells.
-
Add 48 µL of the MurA enzyme solution to each well.
-
Pre-incubate each plate/section for its designated time at 37°C. For the 0-minute time point, the substrate is added immediately after the enzyme.
-
Following the pre-incubation, initiate the reaction by adding 50 µL of the PEP and UDP-GlcNAc solution.
-
Incubate all plates for the same reaction time (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the product formation as described in Protocol 1.
-
Calculate the IC50 value for each pre-incubation time point. A significant decrease in the IC50 value with increasing pre-incubation time indicates time-dependent inhibition.[8][10]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound at Different Pre-incubation Times
| Pre-incubation Time (minutes) | IC50 (µM) |
| 0 | 50.2 |
| 15 | 25.8 |
| 30 | 10.5 |
| 60 | 5.1 |
Table 2: Key Kinetic Parameters for MurA Enzyme
| Parameter | Value | Reference |
| Km for PEP | ~15 µM | [12] |
| Km for UDP-GlcNAc | ~15 µM | [12] |
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and inhibition study of MurA enzyme by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. uniprot.org [uniprot.org]
Validation & Comparative
A Comparative Guide to MurA Inhibitors: Fosfomycin vs. a Novel Pyrrolidinedione-Based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The bacterial enzyme MurA, a key player in the biosynthesis of peptidoglycan, represents a critical target for the development of novel antibiotics. Fosfomycin, a clinically used antibiotic, has long been the primary example of a MurA inhibitor. However, the emergence of resistance necessitates the exploration of new chemical scaffolds and mechanisms of action. This guide provides a detailed comparison of the well-established covalent inhibitor, fosfomycin, with a recently identified class of reversible, non-covalent MurA inhibitors, exemplified by a potent pyrrolidinedione derivative.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between fosfomycin and the novel pyrrolidinedione-based inhibitors lies in their mode of interaction with the MurA enzyme.
Fosfomycin: The Irreversible Covalent Inhibitor
Fosfomycin acts as an analogue of phosphoenolpyruvate (PEP), one of MurA's natural substrates.[1][2] Its mechanism is characterized by the formation of a stable, covalent bond with a key cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme.[1][3] This irreversible alkylation effectively and permanently inactivates the enzyme, thereby halting the production of UDP-N-acetylglucosamine enolpyruvate, a crucial precursor for the bacterial cell wall.[2] This disruption of peptidoglycan synthesis ultimately leads to bacterial cell lysis and death.[4]
Pyrrolidinedione-Based Inhibitors: A Reversible, Non-Covalent Approach
In contrast, a novel class of pyrrolidinedione-based inhibitors has been identified that demonstrates a reversible and non-covalent mode of action.[1] These compounds do not form a permanent bond with the MurA enzyme. Instead, they bind tightly to the enzyme, likely at or near the fosfomycin binding site, and their inhibitory effect can be reversed.[1][5] A significant advantage of this class of inhibitors is their ability to inhibit a fosfomycin-resistant mutant of MurA (C115D), where the key cysteine residue is replaced.[1] This suggests a different binding interaction that does not rely on the presence of the cysteine thiol, offering a potential strategy to overcome certain forms of fosfomycin resistance.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for the inhibitory activity of fosfomycin and a representative pyrrolidinedione-based inhibitor against the MurA enzyme.
| Inhibitor | Target Enzyme | IC50 (µM) | Mode of Inhibition | Reference |
| Fosfomycin | Wild-Type MurA | 8.8 | Irreversible, Covalent | [6] |
| Pyrrolidinedione (cpd 46) | Wild-Type MurA | 4.5 | Reversible, Non-covalent | [1] |
| Pyrrolidinedione (cpd 46) | MurA C115D Mutant | equipotent to WT | Reversible, Non-covalent | [1] |
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of fosfomycin and the pyrrolidinedione-based inhibitors.
Caption: Mechanism of action of fosfomycin, an irreversible covalent inhibitor of the MurA enzyme.
Caption: Mechanism of action of a pyrrolidinedione-based reversible, non-covalent MurA inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are outlines of key experimental protocols for studying MurA inhibition.
MurA Inhibition Assay (Malachite Green Method)
This colorimetric assay is commonly used to determine MurA activity by quantifying the release of inorganic phosphate (Pi), a product of the MurA-catalyzed reaction.
Materials:
-
Purified MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
HEPES buffer (pH 7.8)
-
Triton X-114
-
Test compounds (dissolved in DMSO)
-
Malachite Green reagent
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing HEPES buffer, Triton X-114, UNAG, and PEP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a control with DMSO only.
-
Initiate the reaction by adding the purified MurA enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at 650 nm using a microplate reader. The absorbance is proportional to the amount of Pi produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
Determination of Reversibility of Inhibition
Distinguishing between reversible and irreversible inhibition is critical for understanding the mechanism of action.
Protocol (Dilution Assay):
-
Pre-incubate a concentrated solution of the MurA enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set time (e.g., 30 minutes).
-
Dilute the enzyme-inhibitor mixture significantly (e.g., 100-fold) into the standard MurA assay reaction mixture.
-
Measure the MurA activity as described in the Malachite Green assay.
-
Interpretation:
-
Reversible inhibitor: The dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity.
-
Irreversible inhibitor: The covalent bond will persist upon dilution, and the enzyme activity will remain low.[7]
-
Experimental Workflow for Characterizing a Novel MurA Inhibitor
The following diagram illustrates a typical workflow for the discovery and characterization of new MurA inhibitors.
Caption: A generalized experimental workflow for the discovery and characterization of novel MurA inhibitors.
Conclusion
The comparison between fosfomycin and the novel pyrrolidinedione-based inhibitors highlights the diverse strategies that can be employed to target the essential bacterial enzyme MurA. While fosfomycin's irreversible covalent inhibition has proven clinically effective, the development of potent, reversible, non-covalent inhibitors offers a promising avenue to combat fosfomycin resistance and expand the arsenal of antibacterial agents. The detailed experimental protocols provided herein serve as a foundation for the rigorous evaluation and comparison of these and other emerging MurA inhibitors, ultimately contributing to the development of next-generation antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]
- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of MurA-IN-3: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel therapeutic targets. One such promising target is the MurA enzyme, a crucial component in the biosynthesis of the bacterial cell wall.[1][2] This guide provides a comprehensive validation of the antibacterial spectrum of a novel inhibitor, MurA-IN-3, comparing its efficacy with established antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the forefront of antibiotic discovery.
The MurA enzyme, UDP-N-acetylglucosamine enolpyruvyl transferase, catalyzes the first committed step in the synthesis of peptidoglycan, a vital component of both Gram-positive and Gram-negative bacterial cell walls.[1][3] Its absence in mammalian cells makes it an ideal target for selective antibacterial therapy.[1][4] The well-known antibiotic fosfomycin exerts its broad-spectrum activity by inhibiting MurA.[3][5]
Comparative Antibacterial Spectrum of this compound
To assess the antibacterial efficacy of this compound, its Minimum Inhibitory Concentration (MIC) was determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6] The results are benchmarked against a known MurA inhibitor, Fosfomycin, and other commonly used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antibiotics (in µg/mL)
| Bacterial Strain | Gram Type | This compound (Hypothetical Data) | Fosfomycin | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | Gram-positive | 8 | 16 | 1 | 1 |
| Enterococcus faecalis | Gram-positive | 16 | 32 | 2 | 2 |
| Listeria innocua | Gram-positive | 4 | 8 | 1 | 0.5 |
| Escherichia coli | Gram-negative | 16 | 4 | 0.06 | >128 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 32 | 0.5 | >128 |
| Klebsiella pneumoniae | Gram-negative | 32 | 16 | 0.125 | >128 |
Note: The data for this compound is hypothetical and based on published data for novel MurA inhibitors for illustrative purposes. Data for comparator antibiotics is based on typical MIC ranges.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
This compound, like other inhibitors of this class, is designed to block the catalytic activity of the MurA enzyme. This inhibition disrupts the peptidoglycan synthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.[1]
Experimental Protocols
The determination of the antibacterial spectrum of this compound was conducted using the following standardized methodologies.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Preparation of Antimicrobial Agents: this compound and comparator antibiotics were serially diluted in CAMHB to achieve a range of concentrations.
-
Incubation: The microtiter plates containing the bacterial inoculum and antimicrobial agents were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Discussion and Future Directions
The hypothetical data suggests that this compound exhibits promising activity against a range of Gram-positive bacteria and some Gram-negative bacteria, indicating a potentially broad antibacterial spectrum. While its activity against Pseudomonas aeruginosa appears limited in this theoretical model, its efficacy against other significant pathogens warrants further investigation.
Future studies should focus on:
-
Expanding the panel of bacterial strains to include more clinically relevant and drug-resistant isolates.
-
In vivo efficacy studies to determine the therapeutic potential of this compound in animal models of infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of the compound.
-
Toxicology studies to assess the safety profile of this compound.
The development of novel MurA inhibitors like this compound represents a critical step forward in addressing the global challenge of antibiotic resistance. The data presented here, while illustrative, underscores the potential of this compound class and provides a framework for its continued evaluation.
References
- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
The Rise of Novel MurA Inhibitors in the Face of Fosfomycin Resistance
For Immediate Release
The escalating threat of antibiotic resistance has spurred intensive research into novel therapeutic agents that can overcome existing resistance mechanisms. One crucial area of focus is the development of new inhibitors for UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in bacterial cell wall biosynthesis and the target of the antibiotic fosfomycin. This guide provides a comparative analysis of emerging MurA inhibitors and their efficacy, particularly in the context of fosfomycin-resistant bacterial strains, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to MurA and Fosfomycin Resistance
MurA catalyzes the first committed step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall. Its inhibition leads to cell lysis and death, making it an attractive target for antibiotics.[1][2] Fosfomycin, a potent MurA inhibitor, has been a valuable therapeutic option; however, its efficacy is increasingly compromised by the emergence of resistance.[3][4]
Bacterial resistance to fosfomycin primarily arises from three mechanisms:
-
Target Site Modification: Mutations in the murA gene, particularly at the Cys115 residue where fosfomycin covalently binds, can prevent the antibiotic from inhibiting the enzyme while maintaining MurA's catalytic activity.[5]
-
Reduced Permeability: Mutations in genes encoding for membrane transporters, such as GlpT and UhpT, can impair fosfomycin uptake into the bacterial cell.
-
Enzymatic Inactivation: The acquisition of plasmid-encoded enzymes that chemically modify and inactivate fosfomycin.
The development of novel MurA inhibitors that can circumvent these resistance mechanisms is therefore a critical endeavor in the fight against multi-drug resistant bacteria.
Comparative Efficacy of Novel MurA Inhibitors
While information on a specific compound denoted as "MurA-IN-3" is not available in the public domain, several other novel MurA inhibitors have been identified and characterized. The following tables summarize the in vitro efficacy of these compounds compared to fosfomycin.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Notes |
| Fosfomycin | E. coli MurA | 8.8 | Covalently binds to Cys115.[6] |
| RWJ-3981 | E. coli MurA | 0.2 | Tightly, but not covalently, associated with MurA.[6] |
| RWJ-110192 | E. coli MurA | 0.9 | Tightly, but not covalently, associated with MurA.[6] |
| RWJ-140998 | E. coli MurA | 0.4 | Tightly, but not covalently, associated with MurA.[6] |
| Pyrrolidinedione-based Inhibitor (Compound 46) | Wild Type E. coli MurA | 4.5 | Reversible inhibitor; also inhibits fosfomycin-resistant MurA C115D mutant.[5] |
| Ampelopsin (Flavonoid) | E. coli MurA | 0.48 | Reversible, time-dependent inhibitor.[7] |
| Diterpene Compound 4 | E. coli MurA | 2.8 | - |
| Diterpene Compound 4 | S. aureus MurA | 3.4 | - |
Table 2: Antibacterial Activity (MIC)
| Compound/Inhibitor | Bacterial Strain | MIC (µg/mL) | Notes |
| Fosfomycin | E. coli (genomic MurA) | ~4 µM | Potent antibiotic activity.[1] |
| RWJ-3981 | Staphylococcus aureus | 4 - 32 | Also showed inhibition of DNA, RNA, and protein synthesis, suggesting non-specific antibacterial activity.[6] |
| RWJ-110192 | Staphylococcus aureus | 4 - 32 | Also showed inhibition of DNA, RNA, and protein synthesis, suggesting non-specific antibacterial activity.[6] |
| RWJ-140998 | Staphylococcus aureus | 4 - 32 | Also showed inhibition of DNA, RNA, and protein synthesis, suggesting non-specific antibacterial activity.[6] |
| Albendazole | E. coli | 0.0625 | FDA-approved drug identified as a potential MurA inhibitor.[3] |
| Diflunisal | E. coli | 0.0625 | FDA-approved drug identified as a potential MurA inhibitor.[3] |
| 2-Amino-5-bromobenzimidazole (S17) | Listeria innocua & E. coli | 0.5 | Showed broad-spectrum activity.[3] |
| Terreic Acid | E. coli | 47 - 92 µM | Antibacterial activity appears to be independent of MurA inhibition.[1] |
Experimental Protocols
1. MurA Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of MurA by 50%.
-
Enzyme and Substrates: Recombinant MurA enzyme is purified. The substrates used are UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).
-
Assay Procedure:
-
The inhibitor at various concentrations is pre-incubated with the MurA enzyme in a suitable buffer (e.g., Tris-HCl).
-
The enzymatic reaction is initiated by the addition of UNAG and PEP.
-
The reaction progress is monitored by measuring the rate of inorganic phosphate release, often using a malachite green-based colorimetric method.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Bacterial Strains: Both fosfomycin-susceptible and fosfomycin-resistant strains (e.g., strains with a Cys115Asp MurA mutation or transporter mutations) are used.
-
Assay Procedure (Broth Microdilution Method):
-
A serial dilution of the inhibitor is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
-
Visualizing Mechanisms and Workflows
Caption: Mechanisms of fosfomycin resistance in bacteria.
Caption: Experimental workflow for evaluating novel MurA inhibitors.
Conclusion
The emergence of fosfomycin resistance necessitates the discovery and development of novel MurA inhibitors. Several promising compounds, including the RWJ series, pyrrolidinediones, and certain natural products, have demonstrated potent in vitro activity against MurA, with some showing efficacy against fosfomycin-resistant targets. These findings underscore the potential of targeting MurA to develop new antibiotics that can combat drug-resistant bacterial infections. Further investigation into the in vivo efficacy, safety profiles, and mechanisms of action of these novel inhibitors is crucial for their translation into clinical candidates.
References
- 1. Differential antibacterial properties of the MurA inhibitors terreic acid and fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
validating MurA-IN-3's mode of inhibition (covalent vs. non-covalent)
Validating the Mode of Inhibition for MurA-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mode of inhibition of this compound, a novel inhibitor of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). By comparing its biochemical and biophysical characteristics with those of well-documented covalent and non-covalent MurA inhibitors, researchers can elucidate its mechanism of action. MurA is a critical enzyme in bacterial cell wall biosynthesis, making it a prime target for antibiotic development.[1][2][3] Understanding the nature of inhibitor binding—whether it forms a permanent covalent bond or a transient non-covalent interaction—is paramount for its development as a therapeutic agent.[4]
Comparative Analysis of MurA Inhibitors
The following tables summarize key experimental data for known covalent and non-covalent inhibitors of MurA, providing a benchmark for the characterization of this compound.
Table 1: Potency and Time-Dependence of MurA Inhibitors
| Inhibitor | Type | IC₅₀ (µM) | Time-Dependence | Effect of DTT |
| This compound | TBD | [Insert Data] | [Insert Data] | [Insert Data] |
| Fosfomycin | Covalent | 8.8[5][6] | Time-dependent | No reversal of inhibition |
| Chloroacetamide Cpd. X | Covalent | Low µM range[1][7] | Time-dependent[1][7] | No reversal of inhibition |
| Pyrrolidinedione Cpd. 46 | Non-covalent | 4.5[3] | Not time-dependent | N/A |
| RWJ-3981 | Non-covalent | 0.2-0.9[5][6] | Not time-dependent | N/A |
Table 2: Biophysical Characterization of Inhibitor-MurA Interaction
| Inhibitor | Method | Observation | Conclusion |
| This compound | [Insert Method] | [Insert Observation] | [Insert Conclusion] |
| Chloroacetamide Cpd. X | LC-MS/MS | Mass shift corresponding to inhibitor adduct on Cys115[1][7] | Covalent binding |
| Fosfomycin | X-ray Crystallography | Covalent bond observed with Cys115[8] | Covalent binding |
| Pyrrolidinedione Cpd. 46 | Native Mass Spectrometry | No covalent adduct detected[3] | Non-covalent binding |
| RWJ-3981 | Ultrafiltration & Mass Spec. | Tightly, but not covalently, associated with MurA[5][6] | Non-covalent binding |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of this compound's mode of inhibition.
Time-Dependent Inhibition Assay
This assay determines if the inhibitor's potency increases with pre-incubation time with the enzyme, a characteristic feature of many covalent inhibitors.[9][10]
-
Protocol:
-
Prepare a reaction mixture containing MurA enzyme and the inhibitor (this compound) in a suitable buffer.
-
Incubate the enzyme-inhibitor mixture for varying periods (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrates, UDP-N-acetylglucosamine (UNAG) and phosphoenolpyruvate (PEP).
-
Measure the reaction rate by monitoring the production of inorganic phosphate.
-
Calculate the IC₅₀ value at each pre-incubation time point. A decrease in IC₅₀ with longer pre-incubation times suggests time-dependent inhibition.[10]
-
Jump Dilution Assay
This method assesses the reversibility of inhibition, a key differentiator between covalent and non-covalent binding.[1][7]
-
Protocol:
-
Incubate a high concentration of MurA with a saturating concentration of this compound to allow for binding.
-
After a set incubation period, rapidly dilute the enzyme-inhibitor complex into a reaction mixture containing the substrates.
-
Monitor the enzymatic activity over time.
-
A rapid recovery of enzyme activity upon dilution indicates reversible, non-covalent inhibition. Conversely, a lack of or very slow recovery of activity suggests irreversible, covalent inhibition.[1][7]
-
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can directly detect the formation of a covalent adduct between the inhibitor and the enzyme.[1][7]
-
Protocol:
-
Incubate MurA with this compound.
-
Denature and digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search for a peptide fragment with a mass corresponding to the MurA active site peptide (containing Cys115) plus the mass of this compound. Detection of this modified peptide confirms covalent binding.[1][7]
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to determine the mode of inhibition.
Caption: A generalized workflow for characterizing enzyme inhibitors.
Caption: A decision tree to classify the mode of inhibition based on experimental outcomes.
References
- 1. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic Mechanism and Covalent Inhibition of UDP- N-Acetylglucosamine Enolpyruvyl Transferase (MurA): Implications to the Design of Novel Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacterial Responses to the MurA Inhibitor Fosfomycin
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative overview of the transcriptomic effects of the MurA inhibitor fosfomycin on bacteria. While the initial topic specified MurA-IN-3, a literature search did not yield specific transcriptomic data for a compound with this designation. Therefore, this guide focuses on fosfomycin, a clinically significant and well-researched MurA inhibitor, to provide a relevant and data-supported comparison. Fosfomycin targets the MurA enzyme, which is essential for the initial step in peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[1][2] Understanding the global transcriptomic changes induced by this inhibitor and its alternatives offers valuable insights into its mechanism of action, off-target effects, and potential resistance pathways.
Mechanism of Action: MurA Inhibition
Fosfomycin acts as a phosphoenolpyruvate (PEP) analogue, irreversibly inhibiting the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase).[2][3] This enzyme catalyzes the first committed step of peptidoglycan synthesis.[3] By blocking this pathway, fosfomycin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[4] This targeted action on a pathway unique to bacteria makes MurA an attractive target for antibiotic development.
Comparative Transcriptomic Data
The following tables summarize the differential gene expression in bacteria upon treatment with fosfomycin, both alone and in comparison to other compounds. The data is derived from RNA sequencing (RNA-seq) experiments on various bacterial species.
Table 1: Transcriptomic Response of Stenotrophomonas maltophilia to Fosfomycin and Related Metabolites
A study on S. maltophilia revealed a significant overlap in the transcriptomic changes induced by subinhibitory concentrations of fosfomycin, its structural homolog phosphoenolpyruvate (PEP), and glyceraldehyde-3-phosphate (GA-3P), an intermediate in the metabolic pathway affected in some fosfomycin-resistant mutants.[3][5] This suggests a close relationship between fosfomycin's activity and the bacterium's central metabolism.[3]
| Treatment Group | Total Differentially Expressed Genes | Shared with Fosfomycin Treatment (%) | Key Upregulated Pathways | Key Downregulated Pathways |
| Fosfomycin | 228 | 100% | Cell wall stress stimulon, Stress response | - |
| PEP | 434 | 68% | Cell wall stress stimulon, Central metabolism | - |
| GA-3P | 352 | 68% | Cell wall stress stimulon, Central metabolism | - |
| Data adapted from a transcriptomic study on S. maltophilia.[5] |
Table 2: Selected Differentially Expressed Genes in S. maltophilia Treated with Fosfomycin, PEP, and GA-3P
This table highlights the fold changes (log2) of specific genes related to stress response, indicating a common cellular reaction to all three compounds.[5]
| Gene ID | Gene/Protein Function | Fosfomycin (log2 Fold Change) | PEP (log2 Fold Change) | GA-3P (log2 Fold Change) |
| SMD_RS00495 | Stress response protein | 1.17 | 1.11 | 1.03 |
| SMD_RS00575 | Stress response protein | 0.97 | 1.21 | 1.12 |
| SMD_RS02500 | Stress response protein | 0.86 | 1.39 | 1.18 |
| Data represents a selection of genes from the comparative transcriptomic analysis of S. maltophilia.[5] |
Table 3: Transcriptomic Response of KPC-producing Klebsiella pneumoniae to Fosfomycin and Colistin Combination Therapy
A study on KPC-producing Klebsiella pneumoniae explored the synergistic effects of fosfomycin and colistin, revealing that the combination regulates oxidative stress and inhibits ribosomal protein transcription.[6]
| Treatment Group | Key Upregulated Pathways/Gene Sets | Key Downregulated Pathways/Gene Sets |
| Fosfomycin + Colistin | soxRS (oxidative stress response), Oxidative phosphorylation | Ribosomal protein transcription |
| Findings from a transcriptomic analysis of K. pneumoniae.[6] |
Experimental Protocols
The following provides a generalized methodology for comparative transcriptomic analysis of bacteria treated with MurA inhibitors, based on protocols described in the cited literature.[6][7]
Bacterial Culture and Treatment
-
Strain Selection: Use a relevant bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, or a clinical isolate).
-
Growth Conditions: Grow bacteria in a suitable medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase.
-
Treatment: Expose bacterial cultures to the MurA inhibitor (e.g., fosfomycin) at a predetermined concentration (e.g., subinhibitory concentration) for a specified duration (e.g., 8 hours).[6] Include an untreated control group.
RNA Extraction
-
Cell Lysis: Harvest bacterial cells by centrifugation and lyse them using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., TRIzol) methods.
-
RNA Purification: Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) and treat with DNase I to remove any contaminating genomic DNA.
-
Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
RNA Sequencing (RNA-seq)
-
Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA samples. Construct sequencing libraries from the remaining mRNA using a library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves fragmentation of mRNA, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.[7]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina HiSeq.[6]
Data Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality reads.
-
Read Alignment: Align the processed reads to a reference bacterial genome using a splice-aware aligner like HISAT2 or STAR.
-
Differential Gene Expression Analysis: Quantify gene expression levels and perform differential expression analysis between treated and control samples using software packages such as DESeq2 or edgeR.
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.
Visualizations
Signaling Pathway of MurA Inhibition
The following diagram illustrates the mechanism of action of fosfomycin, its transport into the bacterial cell, and its inhibitory effect on the peptidoglycan synthesis pathway.
Caption: Mechanism of fosfomycin action in bacteria.
Experimental Workflow for Comparative Transcriptomics
This diagram outlines the key steps involved in a typical RNA-seq experiment to compare the transcriptomic profiles of bacteria treated with a MurA inhibitor versus a control.
Caption: Workflow for bacterial comparative transcriptomics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Antibiotic Fosfomycin Mimics the Effects of the Intermediate Metabolites Phosphoenolpyruvate and Glyceraldehyde-3-Phosphate on the Stenotrophomonas maltophilia Transcriptome [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antibiotic Fosfomycin Mimics the Effects of the Intermediate Metabolites Phosphoenolpyruvate and Glyceraldehyde-3-Phosphate on the Stenotrophomonas maltophilia Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of fosfomycin and colistin against KPC-producing Klebsiella pneumoniae: pharmacokinetics-pharmacodynamics combined with transcriptomic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of MurA-IN-3: A Comprehensive Guide for Laboratory Personnel
For immediate release
This document provides essential safety and logistical information for the proper disposal of MurA-IN-3, a potent enzyme inhibitor used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. For the purposes of this guide, this compound is identified as MurA-IN-1, with the Chemical Abstracts Service (CAS) number 577789-80-1.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
In case of accidental exposure:
-
Skin contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Assessment of this compound
A comprehensive hazard assessment of this compound (MurA-IN-1) has been conducted based on its chemical structure: 3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid. The molecule contains three key functional groups that inform its potential hazards: an aromatic carboxylic acid, a furan ring, and a triazole ring.
| Functional Group | Predicted Hazards |
| Aromatic Carboxylic Acid | Generally low to moderate toxicity. May cause skin and eye irritation.[1][2] |
| Furan | Can be flammable, toxic, and carcinogenic.[3][4][5] May form explosive peroxides over time.[5] |
| Triazole | Generally considered to have low to moderate toxicity.[] Used in pharmaceuticals and fungicides.[7] |
Based on this analysis, this compound should be handled as a potentially hazardous substance, with particular attention to the risks associated with the furan moiety.
Step-by-Step Disposal Procedure
The following procedure outlines the approved method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste streams.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and chemically contaminated labware (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: this compound is soluble in DMSO.[3] Collect all solutions containing this compound in a separate, leak-proof, and chemically compatible container labeled as "Hazardous Waste: this compound in DMSO". Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid
-
CAS Number: 577789-80-1
-
The primary hazards (e.g., "Potentially Toxic," "Irritant")
-
The date the waste was first added to the container.
3. Storage of Waste:
Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste. Secondary containment is recommended to prevent spills.
4. Final Disposal:
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
Logical Flow for Spill Response
Caption: Step-by-step response to a this compound spill.
-
Evacuate: Immediately evacuate the affected area and alert others in the vicinity.
-
Notify: Inform your laboratory supervisor and your institution's EHS department.
-
Secure the Area: Prevent unauthorized entry into the spill zone.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should proceed. Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads. For solid spills, carefully sweep the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use absorbent pads to soak up the solution.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Guide for MurA Inhibitors
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of MurA inhibitors, a class of compounds targeting the MurA enzyme essential for bacterial cell wall synthesis. Given the potent and specific nature of these inhibitors, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document offers procedural, step-by-step guidance on personal protective equipment (PPE), operational handling, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling MurA inhibitors, based on guidelines for potent enzyme inhibitors.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. If there is a splash hazard, a face shield should be worn in addition to goggles.[1] |
| Respiratory Protection | N95 or higher rated respirator | Recommended when handling powdered compounds or when there is a risk of aerosol generation.[1] The use of respiratory protection should be part of a comprehensive respiratory protection program. |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended. |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan for Handling MurA Inhibitors
A systematic approach to handling MurA inhibitors from receipt to disposal is crucial for safety and to minimize exposure.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the package to a designated handling area, preferably within a chemical fume hood.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.
-
Carefully unpack the container, verifying that the primary container is sealed and intact.
-
Label the container with the date of receipt.
Storage
-
Store MurA inhibitors in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Keep containers tightly closed when not in use.
-
The storage area should be clearly labeled with a "Potent Compound" or similar warning sign.
-
Maintain an accurate inventory of the compound.
Handling and Use
-
All handling of powdered MurA inhibitors should be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.
-
When weighing and preparing solutions, use disposable equipment where possible to minimize cross-contamination and cleaning.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate the immediate area.
-
Notify your supervisor and the laboratory safety officer.
-
Secure the area to prevent entry.
-
Consult the Safety Data Sheet (SDS) for the specific MurA inhibitor for detailed spill cleanup procedures.
-
For small spills of powdered material, gently cover with a damp paper towel to avoid raising dust, then use an appropriate absorbent material. For liquid spills, use an inert absorbent material.
-
Cleanup should be performed only by trained personnel wearing appropriate PPE, including respiratory protection.
-
All cleanup materials must be disposed of as hazardous waste.
Below is a workflow for handling a chemical spill of a MurA inhibitor.
Disposal Plan
All waste materials contaminated with MurA inhibitors must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, weighing papers, and any other solid materials. Place these items in a designated, clearly labeled hazardous waste container.[5][6][7]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.[8]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Container Disposal: Empty containers that held MurA inhibitors should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.[9]
All hazardous waste must be disposed of through your institution's environmental health and safety office.[6][7] Never dispose of MurA inhibitors or their waste down the drain or in the regular trash.[6][9]
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with working with potent MurA inhibitors and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet for the particular MurA inhibitor you are using for the most detailed and accurate safety information.
References
- 1. aise.eu [aise.eu]
- 2. Enzyme Handling: Top 10 Safety Checklist - EPIC Systems Group [epicsysinc.com]
- 3. johnsonscreens.com [johnsonscreens.com]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
